ZnAF-2F DA
Description
Structure
2D Structure
Properties
IUPAC Name |
[6'-acetyloxy-6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30F2N4O7/c1-22(45)48-35-18-33-29(16-31(35)39)38(30-17-32(40)36(49-23(2)46)19-34(30)50-33)28-15-24(9-10-27(28)37(47)51-38)43-13-14-44(20-25-7-3-5-11-41-25)21-26-8-4-6-12-42-26/h3-12,15-19,43H,13-14,20-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACIJZVSTOSGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O4)F)OC(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30F2N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Zinc Landscape: A Technical Guide to the Fluorescent Probe ZnAF-2F DA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of ZnAF-2F DA, a powerful fluorescent probe for the detection and quantification of intracellular zinc (Zn²⁺). This document provides a comprehensive overview of its mechanism of action, key photophysical properties, and detailed experimental protocols to empower researchers in leveraging this tool for advancing our understanding of zinc biology in health and disease.
Core Principle of Zinc Detection by this compound
This compound (Zinc-binding Azaindole-Fluorescein Diacetate) is a second-generation fluorescent sensor designed for high sensitivity and selectivity for zinc ions within a cellular environment. Its detection principle is predicated on a sophisticated interplay of chemical structure, enzymatic activation, and a photoinduced electron transfer (PeT) mechanism.
The probe is supplied as a diacetate derivative (this compound), which renders the molecule lipophilic and cell-permeable. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, converting the molecule into its membrane-impermeable and zinc-sensitive form, ZnAF-2F.[1][2][3] This active form is effectively trapped within the cytosol, allowing for the specific monitoring of intracellular zinc dynamics.
The core of ZnAF-2F's zinc-sensing ability lies in its chemical architecture, which features a fluorescein fluorophore linked to a zinc-chelating moiety, N,N-bis(2-pyridylmethyl)ethylenediamine.[1] In the absence of zinc, the electron-rich chelator quenches the fluorescence of the fluorescein through a process known as photoinduced electron transfer (PeT).[1] Upon binding of a zinc ion to the chelator, this PeT process is inhibited. This inhibition "turns on" the fluorescence of the molecule, resulting in a significant increase in the fluorescence signal that is directly proportional to the concentration of free zinc ions.
The key advantages of ZnAF-2F include its visible excitation and emission wavelengths, which minimize cellular damage and autofluorescence, and its high selectivity for Zn²⁺ over other biologically relevant cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).
Quantitative Data Presentation
The photophysical and binding properties of ZnAF-2F are critical for its application in quantitative biological studies. The following tables summarize the key parameters of this fluorescent probe.
Table 1: Photophysical Properties of ZnAF-2F
| Property | Value | Reference |
| Excitation Wavelength (λex) | 492 nm | |
| Emission Wavelength (λem) | 515 nm | |
| Quantum Yield (Φ) - Free | 0.006 | |
| Quantum Yield (Φ) - Zn²⁺-bound | ~0.36 (calculated from 60-fold increase) | |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ |
Table 2: Zinc Binding Properties of ZnAF-2F
| Property | Value | Reference |
| Dissociation Constant (Kd) | 2.7 nM | |
| Stoichiometry (Zn²⁺:ZnAF-2F) | 1:1 | |
| Fluorescence Fold Increase upon Zn²⁺ Saturation | ~60-fold |
Experimental Protocols
This section provides a detailed methodology for the preparation and use of this compound for the measurement of intracellular zinc.
Reagent Preparation
Stock Solution Preparation:
-
Bring the vial of this compound powder to room temperature before opening.
-
Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). For example, to prepare a 5 mM stock solution, dissolve 1 mg of this compound (MW: 692.66 g/mol ) in approximately 288 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. The solution is stable for several months under these conditions.
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for your cells) to the final working concentration. A typical final concentration for cell loading is 5-10 µM.
-
It is recommended to add a non-ionic detergent like Pluronic F-127 (at a final concentration of 0.02-0.04%) to the working solution to aid in the dispersion of the non-polar this compound in the aqueous buffer.
Cell Staining and Imaging
-
Cell Culture: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency.
-
Cell Washing: Gently wash the cells twice with the physiological buffer to remove any residual culture medium.
-
Probe Loading: Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a humidified incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, wash the cells twice with the physiological buffer to remove any excess probe.
-
Imaging: Add fresh physiological buffer to the cells. The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~490 nm, emission ~515 nm).
In Situ Calibration for Intracellular Zinc Quantification
To obtain quantitative measurements of intracellular zinc concentrations, an in situ calibration is necessary. This typically involves treating the loaded cells with a zinc ionophore (e.g., pyrithione) in the presence of varying known concentrations of extracellular zinc to equilibrate the intracellular and extracellular zinc levels.
-
Determine F_max (Maximum Fluorescence): After imaging the basal fluorescence, treat the cells with a high concentration of zinc (e.g., 100 µM ZnCl₂) in the presence of a zinc ionophore (e.g., 10 µM pyrithione) to saturate the intracellular ZnAF-2F with zinc. The resulting fluorescence intensity represents F_max.
-
Determine F_min (Minimum Fluorescence): Following the F_max measurement, add a strong zinc chelator (e.g., 50 µM TPEN) to the same cells to strip all zinc from the ZnAF-2F. The remaining fluorescence intensity represents F_min.
-
Calculate Intracellular Zinc Concentration: The intracellular zinc concentration ([Zn²⁺]ᵢ) can then be calculated using the following equation, derived from the law of mass action for a 1:1 binding equilibrium:
[Zn²⁺]ᵢ = Kd * [(F - F_min) / (F_max - F)]
Where:
-
Kd is the dissociation constant of ZnAF-2F for Zn²⁺ (2.7 nM).
-
F is the fluorescence intensity of the experimental sample.
-
F_min is the minimum fluorescence intensity.
-
F_max is the maximum fluorescence intensity.
-
Mandatory Visualizations
Signaling Pathway of this compound Zinc Detection
References
A Technical Guide to ZnAF-2F DA: Spectral Properties, Characteristics, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ZnAF-2F DA, a widely used fluorescent probe for the detection of intracellular zinc (Zn²⁺). This document consolidates key spectral and physicochemical properties, details experimental protocols for its application, and illustrates its mechanism of action and experimental workflows through clear diagrams.
Core Characteristics of this compound
This compound (6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}-2',7'-difluorofluorescein diacetate) is a cell-permeable derivative of the fluorescent zinc sensor ZnAF-2F.[1] Its enhanced membrane permeability is conferred by the diacetyl groups, which are cleaved by intracellular esterases, trapping the active, membrane-impermeable probe, ZnAF-2F, within the cytosol.[1][2][3][4] This mechanism allows for the sensitive detection of intracellular Zn²⁺ fluctuations in various biological contexts, including cultured cells and hippocampal slices.
The underlying fluorophore of the ZnAF series is fluorescein, chosen for its excitation and emission wavelengths within the visible spectrum, which helps to minimize cellular damage and autofluorescence. The Zn²⁺ binding moiety is an N,N-Bis(2-pyridylmethyl)ethylenediamine derivative. In the absence of Zn²⁺, the probe exhibits very low quantum yield due to photoinduced electron transfer. Upon binding to Zn²⁺, this quenching is disrupted, leading to a significant increase in fluorescence intensity. The electron-withdrawing fluorine atoms on the fluorescein core shift the pKa of the phenolic hydroxyl group, rendering the probe's fluorescence stable under neutral and slightly acidic conditions.
Physicochemical and Spectral Properties
The key quantitative properties of this compound and its active form, ZnAF-2F, are summarized in the table below. This data is essential for designing experiments and interpreting results.
| Property | This compound | ZnAF-2F |
| Molecular Formula | C₃₈H₃₀F₂N₄O₇ | C₃₄H₂₆F₂N₄O₅ |
| Molecular Weight | 692.66 g/mol | 608.59 g/mol |
| Excitation Maximum (λex) | Not directly fluorescent | 492 nm (in PBS with Zn²⁺) |
| Emission Maximum (λem) | Not directly fluorescent | 515 nm (in PBS with Zn²⁺) / 517 nm (in PBS with Zn²⁺) |
| Quantum Yield (Φ) | - | 0.006 (in the absence of Zn²⁺ at pH 7.4) |
| Fluorescence Increase | - | Up to 60-fold upon Zn²⁺ saturation |
| Dissociation Constant (Kd) | - | Nanomolar range |
| Purity | ≥95% (HPCE) | ≥95% (HPCE) |
| Appearance | Yellow powder | Light orange powder |
| Solubility | Soluble in DMSO | Soluble in DMSO |
| Storage | -20°C, protected from light and moisture. | -20°C, protected from light and moisture. |
Mechanism of Intracellular Action
The following diagram illustrates the process by which this compound enters the cell and becomes an active zinc sensor.
Caption: Intracellular conversion of this compound to its active, fluorescent form, ZnAF-2F.
Experimental Protocols
Below is a generalized protocol for measuring changes in intracellular Zn²⁺ concentration using this compound in cultured cells. This protocol may require optimization depending on the cell type and experimental conditions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate physiological buffer (e.g., HBSS)
-
Cultured cells on a suitable imaging platform (e.g., glass-bottom dishes)
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Fluorescence microscope with appropriate filters for fluorescein (Excitation ~490 nm, Emission ~515 nm)
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Positive control (e.g., a solution containing Zn²⁺ and a zinc ionophore like pyrithione)
-
Negative control/chelator (e.g., TPEN)
Procedure:
-
Preparation of Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 1-10 mM stock solution by dissolving the this compound powder in anhydrous DMSO. For example, to make a 5 mM stock solution from 1 mg of this compound (MW: 692.66), add approximately 289 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at ≤-20°C, protected from light.
-
-
Cell Loading:
-
Culture cells to the desired confluency on a glass-bottom dish or coverslip suitable for microscopy.
-
Wash the cells once with warm PBS or the imaging buffer.
-
Prepare a working solution of this compound by diluting the stock solution in the imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate the cells with the this compound working solution for 30 minutes at 37°C in a CO₂ incubator.
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-
Washing:
-
After incubation, remove the loading solution and wash the cells twice with the warm imaging buffer to remove any extracellular probe.
-
-
Imaging:
-
Mount the dish or coverslip onto the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence image using an excitation wavelength of ~490 nm and collecting the emission at ~515 nm.
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Initiate the experimental treatment (e.g., addition of a compound suspected to alter intracellular Zn²⁺ levels).
-
Capture images at regular time intervals to monitor the change in fluorescence intensity.
-
-
Controls (Optional but Recommended):
-
To determine the maximum fluorescence signal (Fmax), treat the cells with a high concentration of Zn²⁺ in the presence of a zinc ionophore (e.g., 100 µM pyrithione + 300 µM Zn²⁺).
-
To determine the minimum fluorescence signal (Fmin), subsequently add a membrane-permeant zinc chelator like TPEN (e.g., 50 µM) to the cells.
-
General Experimental Workflow
The following diagram outlines a typical workflow for an experiment designed to measure dynamic changes in intracellular zinc.
Caption: A generalized workflow for using this compound to monitor intracellular zinc levels.
Conclusion
This compound is a robust and sensitive tool for the measurement of intracellular zinc. Its cell-permeable nature and the subsequent intracellular trapping of its active, fluorescent form, ZnAF-2F, make it well-suited for live-cell imaging applications. By understanding its spectral properties and adhering to optimized experimental protocols, researchers can effectively utilize this probe to investigate the complex roles of zinc signaling in cellular physiology and disease.
References
- 1. This compound, Intracellular Zn2+ probe (CAS 443302-10-1) | Abcam [abcam.com]
- 2. Improvement and biological applications of fluorescent probes for zinc, ZnAFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - CAS-Number 443302-10-1 - Order from Chemodex [chemodex.com]
- 4. ZnAF®-2/ ZnAF®-2 DA Zinc ion imaging probe | Goryo Chemical, Inc. [goryochemical.com]
An In-depth Technical Guide to the Cell Permeability of ZnAF-2F DA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ZnAF-2F DA, a fluorescent probe used for the detection of intracellular zinc ions (Zn²⁺). The document details its mechanism of cell permeability, spectral properties, and a generalized experimental protocol for its application in cellular imaging.
Core Mechanism: From Permeable Prodrug to Trapped Sensor
This compound is the diacetylated, cell-permeable form of the highly sensitive zinc indicator, ZnAF-2F.[1][2] The core principle behind its use in live-cell imaging lies in a two-step intracellular activation process. Initially, the acetyl groups render the molecule lipophilic, allowing it to readily cross the cell membrane. Once in the cytosol, ubiquitous intracellular esterases cleave the acetyl groups, converting this compound into its polar, cell-impermeable form, ZnAF-2F.[1][2][3] This activated form is then effectively trapped within the cell, enabling the monitoring of intracellular zinc levels.
Upon binding to Zn²⁺, ZnAF-2F exhibits a significant increase in fluorescence intensity, which can be measured using fluorescence microscopy or spectroscopy. This "turn-on" response is highly selective for zinc over other biologically relevant cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).
Caption: Mechanism of this compound cell entry and activation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and its active form, ZnAF-2F.
| Parameter | Value | Reference(s) |
| Form | This compound (Diacetate) | |
| Molecular Weight | 692.66 g/mol | |
| Solubility | Soluble in DMSO | |
| Excitation Wavelength (Ex) | ~492 nm | |
| Emission Wavelength (Em) | ~515 nm | |
| Active Form | ZnAF-2F | |
| Dissociation Constant (Kd) for Zn²⁺ | ~1.5 nM - 2.7 nM | |
| Fluorescence Increase upon Zn²⁺ Binding | Up to 60-fold |
Detailed Experimental Protocols
The following is a generalized protocol for loading cells with this compound for fluorescence imaging. Optimization may be required for specific cell types and experimental conditions.
Reagent Preparation
-
Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Note: Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.
-
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.
Cell Loading
-
Cell Preparation: Plate cells on an appropriate imaging dish or plate and culture until they reach the desired confluency.
-
Loading Medium: Prepare a working solution of this compound by diluting the stock solution into a suitable buffer or cell culture medium (e.g., Hanks' Balanced Salt Solution - HBSS, or serum-free medium) to a final concentration of 1-10 µM.
-
Note: The optimal concentration may vary depending on the cell type. It is recommended to perform a concentration titration to determine the lowest effective concentration that yields a sufficient signal-to-noise ratio while minimizing potential cytotoxicity.
-
-
Incubation: Remove the culture medium from the cells and replace it with the this compound loading medium. Incubate the cells for 15-60 minutes at 25-37°C.
-
Note: Incubation time and temperature should be optimized. Shorter incubation times are generally preferred to minimize cellular stress.
-
-
Washing: After incubation, wash the cells 2-3 times with warm buffer or medium to remove excess probe.
-
De-esterification: Incubate the cells in fresh buffer or medium for an additional 30 minutes to allow for complete de-esterification of the probe by cytosolic esterases.
Fluorescence Imaging
-
Imaging: Mount the cells on a fluorescence microscope equipped with appropriate filters for fluorescein (FITC).
-
Excitation/Emission: Excite the sample at ~492 nm and collect the emission at ~515 nm.
-
Data Acquisition: Acquire images at desired time points to monitor changes in intracellular zinc concentration.
Caption: General experimental workflow for using this compound.
Considerations and Best Practices
-
Phototoxicity and Photobleaching: As with all fluorescent probes, minimize light exposure to reduce phototoxicity and photobleaching. Use the lowest possible excitation intensity and exposure time that provide an adequate signal.
-
pH Sensitivity: The fluorescence of the Zn²⁺-ZnAF-2F complex is stable under neutral and slightly acidic conditions. However, significant changes in intracellular pH may affect the fluorescence signal.
-
Calibration: For quantitative measurements of intracellular zinc concentrations, in situ calibration is necessary. This typically involves using zinc ionophores and buffers with known zinc concentrations to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals.
-
Controls: Appropriate controls are crucial for interpreting the results. These may include unstained cells to assess autofluorescence and cells treated with a zinc chelator (e.g., TPEN) to confirm the zinc-specificity of the signal.
This guide provides a foundational understanding of this compound and its application in cellular zinc research. For specific experimental designs, researchers should consult the primary literature and optimize the protocols for their particular model system.
References
An In-depth Technical Guide to ZnAF-2F DA: A High-Performance Fluorescent Probe for Intracellular Zinc
This guide provides a comprehensive overview of ZnAF-2F DA, a fluorescent probe designed for the detection of intracellular zinc ions (Zn²⁺). Tailored for researchers, scientists, and drug development professionals, this document details the probe's core features, technical specifications, and experimental applications, offering a foundational understanding of its mechanism and advantages in biological research.
Core Features and Advantages
This compound (6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}-2',7'-difluorofluorescein diacetate) is a cell-permeable derivative of the highly sensitive zinc probe, ZnAF-2F.[1] Its design incorporates several key features that make it a superior tool for monitoring intracellular Zn²⁺ dynamics.
-
Cell Permeability and Intracellular Retention : As a diacetylated derivative, this compound readily permeates the cell membrane.[2][3] Once inside the cytosol, ubiquitous intracellular esterases cleave the acetate groups, yielding the cell-impermeable ZnAF-2F, which is effectively trapped within the cell.[1] This mechanism ensures robust and stable intracellular loading for imaging experiments.
-
High Sensitivity and Low Background : The underlying fluorophore, ZnAF-2F, exhibits a very low quantum yield (0.006 at pH 7.4) in its free, zinc-unbound state due to a Photoinduced Electron Transfer (PeT) quenching mechanism. Upon binding to Zn²⁺, this quenching is inhibited, leading to a dramatic, up to 60-fold increase in fluorescence intensity. This high signal-to-background ratio enables the detection of minute changes in intracellular zinc concentration.
-
Exceptional Selectivity : The probe demonstrates high selectivity for Zn²⁺ over other biologically prevalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), even when the latter are present in millimolar concentrations.
-
Enhanced pH Stability : A key innovation in the ZnAF-2F design is the substitution with electron-withdrawing fluorine atoms. This modification lowers the pKa of the fluorescein core's phenolic hydroxyl group to 4.9. Consequently, the Zn²⁺ complex of ZnAF-2F emits stable fluorescence in both neutral and slightly acidic environments, a significant improvement over previous generations of probes that lose fluorescence below pH 7.0.
-
Visible Light Excitation/Emission : With excitation and emission wavelengths in the visible spectrum (approx. 492 nm and 515 nm, respectively), the probe minimizes cellular autofluorescence and potential phototoxicity associated with UV excitation.
-
Nanomolar Affinity : The probe exhibits an apparent dissociation constant (Kd) in the nanomolar range, providing sufficient sensitivity for most biological applications involving chelatable zinc.
Quantitative Data Summary
The physicochemical and spectral properties of this compound and its active form, ZnAF-2F, are summarized below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Name | 6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}-2',7'-difluorofluorescein diacetate | |
| Molecular Formula | C₃₈H₃₀F₂N₄O₇ | |
| Molecular Weight | 692.66 g/mol | |
| Appearance | Yellow powder | |
| Purity | ≥95% (HPCE) | |
| Solubility | Soluble in DMSO | |
| Excitation (λex) | 492 nm (in PBS, with Zn²⁺) | |
| Emission (λem) | 515 nm (in PBS, with Zn²⁺) | |
| Fluorescence Increase | ~60-fold (for ZnAF-2F) | |
| Quantum Yield (Free) | 0.006 (for ZnAF-2F at pH 7.4) | |
| pKa (Zn²⁺ Complex) | 4.9 (for ZnAF-2F) | |
| Long-Term Storage | -20°C, protect from light and moisture |
Mechanism of Action and Intracellular Processing
The utility of this compound is rooted in its two-stage mechanism: intracellular delivery and activation, followed by zinc-dependent fluorescence.
First, the electrically neutral, cell-permeable this compound crosses the plasma membrane into the cytosol. There, esterases hydrolyze the two acetate groups, yielding the polar, cell-impermeable ZnAF-2F molecule, which is retained intracellularly.
The second stage is the fluorescence "turn-on" mechanism. In the absence of zinc, the nitrogen-rich chelator moiety quenches the fluorescein fluorophore via Photoinduced Electron Transfer (PeT). When ZnAF-2F binds to an intracellular zinc ion, the chelator's electrons are engaged, blocking the PeT pathway and allowing the fluorophore to emit bright fluorescence upon excitation.
Experimental Protocols
The following are generalized protocols for the application of this compound. Researchers should optimize concentrations, incubation times, and buffer conditions for their specific cell type and experimental setup.
This protocol is a starting point for imaging chelatable zinc in adherent cell cultures.
-
Reagent Preparation :
-
Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Prepare a suitable imaging buffer, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline (pH 7.4).
-
-
Cell Preparation :
-
Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture until the desired confluency is reached.
-
On the day of the experiment, remove the culture medium and wash the cells once with the imaging buffer.
-
-
Probe Loading :
-
Dilute the this compound stock solution into the pre-warmed imaging buffer to a final concentration of 1-10 µM.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C, protected from light. This allows for membrane permeation and de-esterification.
-
-
Wash and Incubation :
-
Remove the loading solution and wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any extracellular probe.
-
Incubate the cells for an additional 15-30 minutes in the imaging buffer to ensure complete de-esterification of the probe.
-
-
Fluorescence Microscopy :
-
Mount the cells on a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~490 nm, emission ~515 nm).
-
Acquire baseline fluorescence images.
-
To induce changes in intracellular Zn²⁺, treat cells with appropriate stimuli (e.g., a membrane-permeable zinc source like zinc pyrithione to increase the signal, followed by a strong chelator like TPEN to quench it and confirm signal specificity).
-
This method can be used to determine the dissociation constant of a zinc-binding protein (e.g., metallothionein) by competing for zinc with the known fluorescent probe ZnAF-2F.
-
Reagent Preparation :
-
Prepare a buffered solution (e.g., 20 mM HEPES or Tris, 100 mM NaCl, pH 7.4).
-
Prepare a stock solution of ZnAF-2F (the hydrolyzed form) in DMSO.
-
Prepare a stock solution of the purified zinc-binding protein of interest (apo-form).
-
Prepare a standardized ZnSO₄ solution.
-
-
Assay Setup :
-
In a fluorometer cuvette, add the buffer and a fixed concentration of ZnAF-2F (e.g., 1 µM).
-
Add a specific concentration of the apo-protein to the cuvette.
-
Titrate small aliquots of the ZnSO₄ solution into the cuvette, mixing thoroughly after each addition.
-
-
Data Acquisition :
-
After each addition of ZnSO₄ and allowing the system to equilibrate, measure the fluorescence intensity at the peak emission wavelength (~517 nm) with excitation at 492 nm.
-
Continue the titration until the fluorescence signal saturates, indicating that the ZnAF-2F is saturated with zinc.
-
-
Data Analysis :
-
Plot the fluorescence intensity as a function of the total zinc concentration.
-
The data can be fitted to a competitive binding equation that incorporates the known dissociation constant of ZnAF-2F for Zn²⁺ and the concentrations of the probe and protein. This analysis will yield the apparent dissociation constant (Kd) of the protein for Zn²⁺.
-
References
ZnAF-2F DA for studying labile zinc pools
An In-Depth Technical Guide to ZnAF-2F DA for Studying Labile Zinc Pools
Introduction
Zinc, an essential trace element, plays a critical role in a vast array of biological processes, acting as a structural component of numerous proteins and a cofactor for hundreds of enzymes. Beyond its structural roles, a dynamic and loosely bound fraction of intracellular zinc, termed the "labile zinc pool," is now recognized as a key player in cellular signaling, akin to calcium. The ability to accurately measure and visualize fluctuations in this labile zinc pool is paramount to understanding its physiological and pathophysiological significance. This compound has emerged as a powerful fluorescent probe for this purpose, offering high sensitivity and specificity for the detection of intracellular labile zinc.
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers the core principles of the probe, detailed experimental protocols, and data analysis considerations, with a focus on enabling robust and reproducible studies of labile zinc dynamics.
Core Principles of this compound
This compound is the diacetylated, cell-permeable derivative of ZnAF-2F. The addition of the diacetyl groups renders the molecule lipophilic, allowing it to readily cross the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, converting this compound into its active, fluorescent form, ZnAF-2F. This active form is membrane-impermeant, ensuring its retention within the cytosol.
The fluorescence of ZnAF-2F is based on a photoinduced electron transfer (PeT) mechanism. In its zinc-free state, the fluorophore is quenched, resulting in low basal fluorescence. Upon binding to labile zinc, this quenching is inhibited, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence response provides a high signal-to-background ratio, enabling sensitive detection of changes in intracellular labile zinc concentrations.
Quantitative Data
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}-2',7'-difluorofluorescein diacetate | |
| Molecular Formula | C38H30F2N4O7 | |
| Molecular Weight | 692.66 g/mol | |
| CAS Number | 443302-10-1 | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C, protected from light and moisture |
Spectral and Binding Properties of ZnAF-2F (the active form)
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~492 nm | |
| Emission Wavelength (λem) | ~515 nm | |
| Dissociation Constant (Kd) for Zn2+ | In the nanomolar range | |
| Fluorescence Enhancement upon Zn2+ Binding | Up to 60-fold | |
| Specificity | High for Zn2+ over other biologically relevant cations (e.g., Ca2+, Mg2+) |
Visualizing the Mechanism and Workflow
Caption: Mechanism of this compound for intracellular labile zinc detection.
Caption: General experimental workflow for using this compound.
Detailed Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent: Dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-10 mM.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. A properly stored stock solution is stable for several months.
Cell Loading with this compound
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow the cells to adhere and reach the desired confluency.
-
Loading Medium: Prepare a loading buffer by diluting the this compound stock solution into a serum-free culture medium or a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The final concentration of this compound typically ranges from 1 to 10 µM. It is recommended to empirically determine the optimal concentration for your specific cell type and experimental conditions to maximize signal while minimizing potential cytotoxicity.
-
Incubation: Remove the culture medium from the cells and replace it with the loading medium containing this compound. Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, gently wash the cells two to three times with a warm, serum-free medium or buffer to remove any extracellular probe.
-
De-esterification: Add fresh, warm buffer or medium to the cells and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe by intracellular esterases.
Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use an epifluorescence or confocal microscope equipped with appropriate filters for fluorescein. A standard FITC filter set (excitation ~488 nm, emission ~515 nm) is suitable for imaging ZnAF-2F fluorescence.
-
Image Acquisition:
-
Acquire a baseline fluorescence image before applying any experimental treatment.
-
For dynamic studies, use time-lapse imaging to capture changes in fluorescence intensity over time in response to your stimulus.
-
Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio. Consider using a neutral density filter to attenuate the excitation light.
-
For confocal microscopy, adjust the pinhole to an optimal size (e.g., 1 Airy unit) to ensure good optical sectioning and reduce out-of-focus light.
-
In Situ Calibration for Quantitative Analysis
To convert fluorescence intensity values into absolute zinc concentrations, an in situ calibration is recommended. This procedure determines the minimum (Rmin) and maximum (Rmax) fluorescence signals within the cells.
-
Determine Rmax (Maximum Fluorescence):
-
After acquiring experimental data, perfuse the cells with a buffer containing a high concentration of zinc (e.g., 50-100 µM ZnCl2) and a zinc ionophore such as pyrithione (e.g., 10 µM). This will saturate the intracellular ZnAF-2F with zinc, yielding the maximum fluorescence signal (Rmax).
-
-
Determine Rmin (Minimum Fluorescence):
-
Following the Rmax measurement, perfuse the cells with a buffer containing a strong zinc chelator, such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (e.g., 50-100 µM). This will strip zinc from the probe, resulting in the minimum fluorescence signal (Rmin).
-
-
Calculate Intracellular Zinc Concentration:
-
The intracellular free zinc concentration ([Zn2+]) can then be calculated using the following equation, where Kd is the dissociation constant of ZnAF-2F for Zn2+:
[Zn2+] = Kd * (F - Fmin) / (Fmax - F)
F is the fluorescence intensity at a given time point, Fmin is the minimum fluorescence intensity in the presence of a zinc chelator, and Fmax is the maximum fluorescence intensity when the probe is saturated with zinc.
-
Studying Labile Zinc in Signaling Pathways
Labile zinc is increasingly recognized as a crucial second messenger in a variety of signaling cascades. This compound is an invaluable tool for dissecting the role of labile zinc in these pathways. For example, in neuronal signaling, this compound can be used to visualize the release of zinc from synaptic vesicles and its subsequent uptake into postsynaptic neurons, where it can modulate the activity of various receptors and ion channels. In the context of apoptosis, this probe can help elucidate how changes in labile zinc pools, potentially released from metallothioneins, contribute to the activation or inhibition of caspases and other key players in programmed cell death.
Caption: A simplified diagram of a signaling pathway involving labile zinc.
Conclusion
This compound is a highly effective and versatile fluorescent probe for the real-time imaging of labile zinc pools in living cells. Its high sensitivity, specificity, and favorable spectral properties make it an indispensable tool for researchers investigating the multifaceted roles of zinc in cellular signaling, physiology, and disease. By following the detailed protocols outlined in this guide, researchers can obtain reliable and quantitative data on the dynamics of intracellular labile zinc, thereby advancing our understanding of the intricate mechanisms of zinc homeostasis and signaling. As with any fluorescent probe, careful experimental design, optimization of probe concentration and imaging parameters, and appropriate controls are essential for generating high-quality, interpretable data.
Technical Guide: Spectroscopic and Cellular Analysis of the Zinc Probe ZnAF-2F DA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the excitation and emission spectra of the fluorescent zinc probe, ZnAF-2F DA. It includes key quantitative data, detailed experimental protocols for spectroscopic characterization and cellular application, and visualizations of the probe's mechanism of action and experimental workflows.
Introduction to this compound
This compound is a cell-permeable fluorescent sensor designed for the detection of intracellular zinc ions (Zn²⁺). Structurally, it is a diacetylated derivative of ZnAF-2F, which is based on a fluorescein scaffold. The diacetyl groups render the molecule lipophilic, allowing it to readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, converting this compound into its active, membrane-impermeable form, ZnAF-2F.[1][2][3] This trapping mechanism ensures the accumulation of the probe within the cytosol.
The fluorescence of ZnAF-2F is significantly quenched in its free form. Upon binding to Zn²⁺, a conformational change occurs that inhibits this quenching, leading to a dramatic increase in fluorescence intensity.[1] This "turn-on" response allows for the sensitive detection of changes in intracellular Zn²⁺ concentrations.
Quantitative Spectroscopic Data
The photophysical properties of the active form of the probe, ZnAF-2F, are crucial for its application in quantitative biological imaging. The following table summarizes the key spectral and binding characteristics of ZnAF-2F and the closely related compound, ZnAF-2.
| Property | ZnAF-2F | ZnAF-2 | Reference |
| Excitation Maximum (λex) | ~492 nm | 492 nm | [1] |
| Emission Maximum (λem) | ~515 nm | 514 nm | |
| Dissociation Constant (Kd) for Zn²⁺ | In the nanomolar range | 2.7 nM | |
| Quantum Yield (Φ) (in the absence of Zn²⁺) | 0.006 (at pH 7.4) | - | |
| Quantum Yield (Φ) (in the presence of Zn²⁺) | - | 0.39 | |
| Molar Extinction Coefficient (ε) (in the presence of Zn²⁺) | - | 120,000 M⁻¹cm⁻¹ | |
| Fluorescence Intensity Increase upon Zn²⁺ Binding | ~60-fold | - |
Experimental Protocols
Measurement of Excitation and Emission Spectra
This protocol outlines the procedure for determining the fluorescence excitation and emission spectra of ZnAF-2F.
Materials:
-
ZnAF-2F
-
Zinc chloride (ZnCl₂)
-
HEPES buffer (50 mM, pH 7.4)
-
DMSO
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of ZnAF-2F in high-quality, anhydrous DMSO.
-
Working Solution Preparation: Dilute the ZnAF-2F stock solution in HEPES buffer to a final concentration of 1-5 µM. To determine the spectra of the zinc-bound form, prepare a similar solution containing an excess of ZnCl₂ (e.g., 10-20 µM).
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (around 515 nm).
-
Scan a range of excitation wavelengths (e.g., 350-510 nm).
-
Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum represents the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum (around 492 nm).
-
Scan a range of emission wavelengths (e.g., 500-650 nm).
-
Record the fluorescence intensity at each emission wavelength. The peak of this spectrum represents the emission maximum (λem).
-
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength for both the excitation and emission scans to visualize the spectra and determine the maxima.
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of ZnAF-2F relative to a known standard (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.92).
Materials:
-
ZnAF-2F
-
Fluorescein (or other suitable standard)
-
HEPES buffer (50 mM, pH 7.4)
-
0.1 M NaOH
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of solutions of both ZnAF-2F (in HEPES buffer with saturating ZnCl₂) and the fluorescein standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Using the fluorometer, record the fluorescence emission spectrum for each solution, ensuring to use the same excitation wavelength and instrument settings for all measurements.
-
Integrate the area under each emission spectrum.
-
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope of the linear fit for both plots (Grad_sample and Grad_standard).
-
-
Calculate Quantum Yield: The quantum yield of ZnAF-2F (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²)
where Φ_standard is the quantum yield of the standard, and n is the refractive index of the solvent (if the solvents are different).
Determination of the Dissociation Constant (Kd)
This protocol outlines a method to determine the dissociation constant (Kd) of ZnAF-2F for Zn²⁺ through fluorescence titration.
Materials:
-
ZnAF-2F
-
ZnCl₂ standard solution
-
HEPES buffer (50 mM, pH 7.4) containing a zinc chelator (e.g., 10 µM DTPA) to control for trace metal contamination.
-
Fluorometer
-
Micropipettes
Procedure:
-
Prepare ZnAF-2F Solution: Prepare a solution of ZnAF-2F in the HEPES/DTPA buffer at a concentration of approximately 1-2 µM.
-
Fluorescence Titration:
-
Place the ZnAF-2F solution in a cuvette in the fluorometer and record the initial fluorescence intensity (F_min) at the emission maximum.
-
Add small, precise aliquots of the ZnCl₂ standard solution to the cuvette.
-
After each addition, allow the solution to equilibrate and record the fluorescence intensity.
-
Continue adding ZnCl₂ until the fluorescence intensity reaches a plateau (F_max).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the total Zn²⁺ concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., the Hill equation) to determine the Kd. The Kd is the concentration of Zn²⁺ at which the fluorescence intensity is half-maximal.
-
Intracellular Zinc Measurement using this compound
This protocol provides a general guideline for loading cells with this compound and measuring changes in intracellular zinc.
Materials:
-
This compound
-
DMSO
-
Pluronic F-127 (optional, to aid solubilization)
-
Cell culture medium
-
Cultured cells on a suitable imaging platform (e.g., glass-bottom dish)
-
Fluorescence microscope equipped with appropriate filters for fluorescein.
-
Zinc ionophore (e.g., pyrithione) and a strong zinc chelator (e.g., TPEN) for positive and negative controls.
Procedure:
-
Prepare Loading Solution: Prepare a 1-5 mM stock solution of this compound in DMSO. For the final loading solution, dilute the stock solution in cell culture medium to a final concentration of 1-10 µM. The addition of a small amount of Pluronic F-127 (final concentration ~0.02%) can help to prevent dye aggregation.
-
Cell Loading:
-
Remove the culture medium from the cells and replace it with the loading solution.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type.
-
-
Wash and De-esterification:
-
Wash the cells twice with warm culture medium or a suitable buffer (e.g., HBSS) to remove excess probe.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the this compound by intracellular esterases.
-
-
Fluorescence Imaging:
-
Mount the cells on the fluorescence microscope.
-
Excite the cells at ~490 nm and capture the emission at ~515 nm.
-
Acquire baseline fluorescence images.
-
To induce changes in intracellular zinc, treat the cells with appropriate stimuli. For controls, a zinc ionophore with extracellular zinc can be used to increase intracellular zinc, and a cell-permeable chelator like TPEN can be used to decrease it.
-
Record the changes in fluorescence intensity over time.
-
Visualizations
Intracellular Activation and Zinc Detection by this compound
Caption: Intracellular activation and zinc binding mechanism of this compound.
Experimental Workflow for Spectroscopic Analysis```dot
Caption: Workflow for measuring intracellular zinc dynamics using this compound.
References
An In-depth Technical Guide to the Chemical Structure and Properties of ZnAF-2F DA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of ZnAF-2F DA, a fluorescent probe for the detection of intracellular zinc ions (Zn²⁺). The information presented is intended for researchers and professionals in the fields of cell biology, neuroscience, and drug development who are interested in utilizing this tool for their studies.
Core Chemical and Physical Properties
This compound, with the full chemical name 6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}-2',7'-difluorofluorescein diacetate, is a cell-permeable derivative of the zinc-sensitive fluorophore, ZnAF-2F. Its design allows for passive diffusion across the cell membrane, after which it is hydrolyzed by intracellular esterases to the active, membrane-impermeable form, ZnAF-2F. This trapping mechanism ensures the accumulation of the probe within the cytosol for the measurement of intracellular zinc dynamics.[1]
| Property | Value | Reference |
| CAS Number | 443302-10-1 | |
| Molecular Formula | C₃₈H₃₀F₂N₄O₇ | |
| Molecular Weight | 692.66 g/mol | |
| Appearance | Yellow powder | |
| Purity | ≥95% (HPCE) | |
| Solubility | Soluble in DMSO |
Spectroscopic and Zinc-Sensing Properties
The fluorescence of the active form, ZnAF-2F, is highly sensitive to the presence of zinc ions. In its free form, the probe exhibits very low fluorescence due to a photoinduced electron transfer (PeT) mechanism. Upon binding to Zn²⁺, this quenching is inhibited, leading to a significant increase in fluorescence intensity. The presence of electron-withdrawing fluorine atoms on the fluorescein core shifts the pKa of the phenolic hydroxyl group, resulting in stable fluorescence in neutral and slightly acidic conditions.
| Parameter | Value | Conditions | Reference |
| Excitation Wavelength (λex) | 492 nm | In PBS with Zn²⁺ and esterase | |
| Emission Wavelength (λem) | 515 nm | In PBS with Zn²⁺ and esterase | |
| Quantum Yield (Φ) of ZnAF-2F (Free) | 0.006 | pH 7.4 | |
| Fluorescence Enhancement upon Zn²⁺ Binding | ~60-fold | ||
| Apparent Dissociation Constant (Kd) for Zn²⁺ | Nanomolar range | ||
| Selectivity | Insensitive to Ca²⁺ and Mg²⁺ |
Mechanism of Action and Intracellular Zinc Detection
The utility of this compound as an intracellular zinc probe is based on a two-step mechanism. This process allows for the specific and sensitive detection of labile zinc pools within the cellular environment.
Caption: Intracellular activation and zinc detection by this compound.
Experimental Protocols
While detailed, step-by-step protocols can vary between cell types and experimental setups, the following provides a general workflow for the use of this compound in cultured cells.
Preparation of Stock Solution
-
Prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-5 mM.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Cell Loading and Imaging
The optimal concentration and loading time should be determined empirically for each cell type to maximize the signal-to-noise ratio while minimizing potential cytotoxicity.
Caption: A typical workflow for using this compound in live-cell imaging.
Applications in Research
This compound has been utilized in various research areas to investigate the roles of intracellular zinc. A prominent application is in neuroscience, where it has been used to study the dynamics of synaptic zinc. For example, it has been employed to visualize the release of zinc from presynaptic terminals in hippocampal slices following neuronal stimulation, providing insights into the role of zinc as a neurotransmitter or neuromodulator.
Investigating Synaptic Zinc Signaling
The use of this compound, often in conjunction with other zinc sensors with different affinities, has allowed researchers to begin to dissect the complex spatiotemporal dynamics of zinc in the synaptic cleft and postsynaptic neuron. This has been instrumental in understanding how zinc signaling contributes to synaptic plasticity and neuronal function.
Caption: Use of this compound to monitor postsynaptic zinc influx.
Synthesis of this compound
-
Synthesis of the Fluorophore Core: This involves the synthesis of 2',7'-difluorofluorescein.
-
Synthesis of the Zinc Chelator: This involves the synthesis of N,N-Bis(2-pyridylmethyl)ethylenediamine.
-
Coupling and Derivatization: The fluorophore and chelator are coupled, followed by diacetylation to yield the final product, this compound.
Researchers interested in synthesizing this compound would need to consult the primary literature for the synthesis of fluorescein-based dyes and related zinc chelators to devise a complete synthetic route.
Conclusion
This compound is a valuable tool for the investigation of intracellular zinc dynamics. Its cell-permeability, intracellular trapping mechanism, and sensitive and specific fluorescence response to zinc make it well-suited for a variety of applications in cell biology and neuroscience. This guide provides a foundational understanding of its properties and use, and it is recommended that researchers consult the primary literature for specific experimental applications and further details.
References
Methodological & Application
Application Notes: Optimal Use of ZnAF-2F DA for Live-Cell Zinc Imaging
Introduction
ZnAF-2F DA (Diacetate) is a highly sensitive and specific fluorescent probe designed for the detection of intracellular zinc ions (Zn²⁺) in living cells. As a cell-permeable derivative of ZnAF-2F, it readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, converting it to the membrane-impermeable form, ZnAF-2F.[1] This active form is trapped within the cytosol, where it can bind to labile Zn²⁺. This binding event disrupts a photoinduced electron transfer (PeT) mechanism, leading to a significant, up to 60-fold, increase in fluorescence intensity.[1] With excitation and emission wavelengths in the visible range (Ex/Em ≈ 492/515 nm), ZnAF-2F is well-suited for live-cell imaging, minimizing cellular damage and autofluorescence associated with UV excitation.[1][2] Its high affinity for Zn²⁺, with a dissociation constant (Kd) in the nanomolar range, allows for the detection of low concentrations of intracellular zinc.
Data Presentation: Recommended Staining Conditions
The optimal concentration and incubation parameters for this compound can vary depending on the cell type and experimental goals. The following table summarizes conditions reported in the literature for this compound and the closely related analog, ZnAF-2 DA. Researchers should use these as a starting point and optimize for their specific system.
| Parameter | Recommended Range/Value | Cell Type Examples | Source(s) |
| Working Concentration | 3 - 10 µM | HeLa, CHO, RAW 2647, MDA-MB-231 | |
| Incubation Time | 30 minutes | CHO Cells | |
| Incubation Temperature | Room Temperature or 37°C | CHO Cells (RT) | |
| Excitation Wavelength | 488 - 492 nm | HeLa, RAW 2647 | |
| Emission Wavelength | 515 - 630 nm | HeLa, RAW 2647 |
Experimental Protocols
This section provides a detailed methodology for preparing and using this compound for live-cell imaging of intracellular zinc.
Reagent Preparation (Stock Solution)
Proper preparation of the this compound stock solution is critical for obtaining reliable and reproducible results.
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes to prevent condensation.
-
Reconstitution: Prepare a stock solution of 1-10 mM in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, to prepare a 5 mM stock solution from 1 mg of this compound (MW: 692.66 g/mol ), add 289 µL of DMSO.
-
Dissolution: Vortex the vial thoroughly to ensure the probe is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots tightly sealed and protected from light at -20°C. The product can typically be stored for up to 12 months under these conditions.
Cell Staining Protocol (Adherent Cells)
This protocol is a general guideline for staining adherent cells cultured on glass-bottom dishes or coverslips suitable for microscopy.
-
Cell Culture: Plate cells on an appropriate imaging vessel and culture until they reach the desired confluency.
-
Prepare Staining Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final working concentration (e.g., 3-10 µM) in a suitable imaging buffer, such as Hanks' Balanced Salt Solution (HBSS) or a phenol red-free culture medium.
-
Note: It is important to use an optically clear solution to minimize background fluorescence during imaging.
-
-
Cell Washing: Carefully wash the cells twice with the imaging buffer to remove residual serum and media components.
-
Loading: Remove the wash buffer and add the prepared staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubation: Incubate the cells for 30 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically for each cell line.
-
Final Wash: After incubation, wash the cells two to three times with fresh imaging buffer to remove any excess, unhydrolyzed probe from the extracellular environment.
-
Imaging: Add fresh imaging buffer to the cells. The cells are now ready for live imaging using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., FITC filter set). To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.
Mandatory Visualizations
Mechanism of this compound Action
The following diagram illustrates the process by which this compound detects intracellular zinc.
Caption: Mechanism of intracellular zinc detection by this compound.
Experimental Workflow
This diagram outlines the key steps for a typical live-cell imaging experiment using this compound.
Caption: Standard workflow for live-cell zinc imaging with this compound.
References
Illuminating the Role of Zinc: A Step-by-Step Guide to Using ZnAF-2F DA in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the use of ZnAF-2F DA, a highly specific and sensitive fluorescent probe for the detection of intracellular zinc (Zn²⁺). These protocols are designed to assist researchers in accurately measuring and visualizing fluctuations in intracellular zinc levels, a critical aspect of numerous cellular processes and a key area of investigation in drug development.
Introduction to this compound
This compound (6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}-2',7'-difluorofluorescein diacetate) is a cell-permeable fluorescent indicator for labile zinc ions. Its diacetate form allows it to readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, converting it to the membrane-impermeable form, ZnAF-2F. This active form exhibits a significant increase in fluorescence intensity upon binding to Zn²⁺, enabling the visualization and quantification of intracellular zinc dynamics.
The underlying mechanism of ZnAF-2F involves a photoinduced electron transfer (PeT) process. In its unbound state, the nitrogen atoms of the chelating moiety quench the fluorescence of the fluorescein backbone. Upon binding to zinc, this quenching is inhibited, leading to a dramatic increase in fluorescence emission.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and its active form, ZnAF-2F.
| Property | Value | Reference(s) |
| Molecular Weight (DA form) | 692.66 g/mol | [1] |
| Excitation Wavelength (λex) | ~492 nm | [1][2] |
| Emission Wavelength (λem) | ~515 nm | [1][2] |
| Purity | >95% | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C, desiccated, protected from light |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of this compound for intracellular zinc detection.
Experimental Protocols
This section provides a detailed, step-by-step protocol for using this compound in fluorescence microscopy.
Reagent Preparation
1.1. This compound Stock Solution (1 mM):
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve a 1 mM stock solution. For example, to a 1 mg vial of this compound (MW = 692.66), add 1.44 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
1.2. Working Solution (1-10 µM):
-
On the day of the experiment, thaw an aliquot of the 1 mM stock solution.
-
Dilute the stock solution in a serum-free cell culture medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final working concentration (typically 1-10 µM).
-
The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
Cell Culture and Loading
2.1. Cell Seeding:
-
Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
2.2. Cell Loading with this compound:
-
Wash the cells once with a warm, serum-free medium or buffer.
-
Remove the wash solution and add the this compound working solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal incubation time may need to be optimized for different cell types.
-
After incubation, wash the cells twice with the warm, serum-free medium or buffer to remove any excess probe.
-
Add fresh, warm medium or buffer to the cells for imaging.
Fluorescence Microscopy and Image Acquisition
3.1. Microscope Setup:
-
Use an inverted fluorescence microscope equipped with a camera suitable for live-cell imaging.
-
A standard FITC (fluorescein isothiocyanate) filter set is appropriate for imaging ZnAF-2F. This typically consists of:
- Excitation filter: ~470-490 nm
- Dichroic mirror: ~500 nm
- Emission filter: ~510-550 nm
-
Ensure the microscope is properly aligned and focused.
3.2. Image Acquisition:
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Adjust the exposure time to obtain a good signal-to-noise ratio without saturating the detector.
-
Acquire a baseline fluorescence image before applying any treatments.
-
For time-lapse experiments, acquire images at regular intervals.
Controls
4.1. Positive Control (Increased Intracellular Zinc):
-
To confirm that this compound is responsive to changes in intracellular zinc, treat the loaded cells with a zinc ionophore, such as pyrithione, in the presence of an external zinc source (e.g., 10-50 µM ZnCl₂). This will facilitate the influx of zinc into the cells and should result in a significant increase in fluorescence.
4.2. Negative Control (Chelation of Intracellular Zinc):
-
To establish the baseline fluorescence in the absence of labile zinc, treat the cells with a membrane-permeable zinc chelator, such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) at a concentration of 5-10 µM. This should quench the fluorescence signal from the ZnAF-2F-Zn²⁺ complex.
Experimental Workflow
The following diagram outlines the general experimental workflow for using this compound.
Data Presentation and Analysis
1. Background Correction:
-
It is crucial to correct for background fluorescence to obtain accurate measurements.
-
One common method is to acquire an image from a region of the coverslip that does not contain any cells and subtract the average pixel intensity of this region from the images of the cells.
-
Alternatively, in time-lapse imaging, the initial fluorescence intensity before treatment can be used as a baseline for each cell.
2. Fluorescence Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define regions of interest (ROIs) around individual cells or subcellular compartments.
-
Measure the mean fluorescence intensity within each ROI for each time point or treatment condition.
-
Normalize the fluorescence intensity data. A common method is to express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence intensity at a given time point and F₀ is the baseline fluorescence intensity.
-
Present the quantitative data in tables and graphs for easy comparison between different experimental groups.
By following these detailed protocols and application notes, researchers can effectively utilize this compound to gain valuable insights into the complex role of zinc in cellular physiology and disease, thereby advancing scientific discovery and drug development efforts.
References
Application Notes and Protocols for Detecting Zinc Release in Hippocampal Slices Using ZnAF-2F DA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorescent zinc indicator, ZnAF-2F DA, for the detection and quantification of zinc (Zn²⁺) release in acute hippocampal slices. This document includes detailed experimental protocols, data presentation tables, and diagrams to facilitate the successful implementation of this technique in neuroscience research and drug discovery.
Introduction to this compound
This compound is a cell-permeable fluorescent sensor designed for the detection of intracellular zinc. The "DA" moiety, a diacetate group, renders the molecule lipophilic, allowing it to readily cross cell membranes. Once inside the cell, cytosolic esterases cleave the diacetate groups, trapping the active, membrane-impermeable form, ZnAF-2F.[1][2][3] Upon binding to Zn²⁺, ZnAF-2F exhibits a significant increase in fluorescence intensity, enabling the visualization and measurement of changes in intracellular zinc concentration.[1][2] This probe is particularly useful for studying zinc dynamics in excitable tissues like the hippocampus, where zinc plays a crucial role as a neuromodulator.
Key Applications
-
Monitoring activity-dependent zinc release from presynaptic terminals.
-
Investigating the role of zinc in synaptic plasticity, such as long-term potentiation (LTP).
-
Screening compounds that modulate zinc release, transport, or buffering.
-
Studying the involvement of zinc in excitotoxicity and neurodegenerative diseases.
Quantitative Data Summary
The selection of a fluorescent zinc indicator is critical and often depends on the expected zinc concentration in the biological context. The ZnAF family of sensors offers a range of affinities, allowing for a more precise estimation of zinc concentrations.
| Probe Name | Dissociation Constant (Kd) | Typical Application Notes |
| ZnAF-2F | ~1.5 nM (High Affinity) | Detecting low nanomolar changes in intracellular Zn²⁺. Useful for resting and moderately stimulated conditions. |
| ZnAF-2 | 2.7 nM | Similar to ZnAF-2F, widely used for detecting synaptic zinc release. |
| ZnAF-2M | 38 nM | Suitable for detecting slightly higher Zn²⁺ concentrations than ZnAF-2. |
| ZnAF-3 | 0.79 µM | Ideal for measuring higher micromolar Zn²⁺ concentrations, as seen in the dentate gyrus upon strong stimulation. |
| ZnAF-4 | 25 µM (Low Affinity) | Used to probe for very high, potentially pathological, zinc release. |
Data compiled from literature to provide a comparative overview for experimental design.
Experimental Protocols
This section provides a detailed methodology for preparing hippocampal slices, loading them with this compound, stimulating zinc release, and subsequent fluorescence imaging.
I. Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing viable rodent brain slices.
Materials:
-
Rodent (rat or mouse)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Petri dish
-
Filter paper
-
Ice-cold NMDG-based or sucrose-based protective cutting solution
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Incubation chamber
Procedure:
-
Anesthesia and Brain Extraction: Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols. Quickly decapitate the animal and dissect the brain, placing it immediately into an ice-cold protective cutting solution.
-
Hemisection and Blocking: Bisect the brain along the midline. Make a coronal or sagittal cut to block the region containing the hippocampus.
-
Slicing: Mount the blocked brain tissue onto the vibratome stage using cyanoacrylate glue. Submerge the tissue in the ice-cold, carbogen-gassed cutting solution. Cut transverse hippocampal slices to a thickness of 200-400 µm.
-
Recovery: Transfer the slices to an incubation chamber containing aCSF pre-warmed to 32-34°C and continuously bubbled with carbogen. Allow the slices to recover for at least 1 hour before proceeding with the experiment.
II. Loading Hippocampal Slices with this compound
Materials:
-
Recovered hippocampal slices
-
This compound stock solution (e.g., 1 mM in DMSO)
-
aCSF
-
Incubation chamber
Procedure:
-
Prepare Loading Solution: Dilute the this compound stock solution in aCSF to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubation: Transfer the recovered hippocampal slices to the aCSF containing this compound.
-
Loading: Incubate the slices for 30-60 minutes at room temperature or 32-34°C, protected from light.
-
Washing: After incubation, transfer the slices back to fresh, this compound-free aCSF to allow for de-esterification of the dye and to wash out excess probe. This step should last for at least 15-30 minutes.
III. Stimulation of Zinc Release and Fluorescence Imaging
Materials:
-
Loaded hippocampal slices
-
Recording chamber for microscopy
-
Perfusion system
-
Fluorescence microscope with appropriate filters for fluorescein (Excitation: ~490 nm, Emission: ~515 nm)
-
Digital camera and imaging software
-
High potassium (High K⁺) aCSF or electrical stimulator
-
Extracellular zinc chelator (e.g., CaEDTA) for control experiments
Procedure:
-
Transfer to Recording Chamber: Place a loaded hippocampal slice in the recording chamber mounted on the microscope stage. Continuously perfuse the slice with oxygenated aCSF at a constant flow rate.
-
Baseline Imaging: Acquire baseline fluorescence images of the hippocampal region of interest (e.g., dentate gyrus, CA3, CA1).
-
Stimulation: Induce zinc release through one of the following methods:
-
Chemical Stimulation: Switch the perfusion to a high K⁺ aCSF solution (e.g., 50 mM KCl, with NaCl concentration adjusted to maintain osmolarity) for a defined period. This will depolarize the neurons and trigger vesicular release.
-
Electrical Stimulation: Use a stimulating electrode placed on the mossy fibers to evoke action potentials and subsequent zinc release.
-
-
Image Acquisition: Continuously acquire fluorescence images throughout the baseline, stimulation, and post-stimulation periods.
-
Control Experiment: To confirm that the fluorescence increase is due to extracellular zinc, apply an extracellular zinc chelator like CaEDTA after stimulation. This should quench the fluorescence signal.
-
Data Analysis: Measure the change in fluorescence intensity (ΔF/F₀) in the regions of interest over time, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
Visualizations
Experimental Workflow
Caption: Experimental workflow for detecting zinc release in hippocampal slices.
Signaling Pathway of Synaptic Zinc Release
References
Application Notes and Protocols for ZnAF-2F DA Staining in Cultured Neurons and Glial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc is an essential trace element in the central nervous system, playing a crucial role as a catalytic cofactor in enzymes, a structural component of proteins, and a signaling molecule. Dysregulation of zinc homeostasis has been implicated in various neurological disorders. ZnAF-2F DA (Zinc-binding Amino-Fluorescein-2F Diacetate) is a highly sensitive and selective fluorescent probe for the detection of intracellular zinc ions (Zn²⁺). Its cell-permeable nature allows for easy loading into live cells, where it is hydrolyzed by intracellular esterases to the cell-impermeable form, ZnAF-2F. Upon binding to Zn²⁺, ZnAF-2F exhibits a significant increase in fluorescence, enabling the visualization and quantification of intracellular zinc dynamics in cultured neurons and glial cells.[1][2]
Principle of this compound
This compound is a diacetylated derivative of ZnAF-2F, which renders the molecule membrane-permeant.[1][2][3] Once inside the cell, cytosolic esterases cleave the acetyl groups, trapping the now polar ZnAF-2F molecule within the cell. In its zinc-free form, ZnAF-2F is weakly fluorescent. However, upon binding to intracellular Zn²⁺, its fluorescence intensity increases dramatically, with a maximum excitation at approximately 492 nm and emission at 515 nm. This "turn-on" fluorescence response allows for the sensitive detection of changes in intracellular zinc concentrations.
Data Presentation
Quantitative Properties of ZnAF-2F
| Property | Value | Reference |
| Excitation Wavelength (max) | ~492 nm | |
| Emission Wavelength (max) | ~515 nm | |
| Dissociation Constant (Kd) for Zn²⁺ | ~1.5 nM | |
| Fluorescence Fold Increase (upon Zn²⁺ binding) | up to 60-fold | |
| Selectivity | High for Zn²⁺ over other physiological cations (e.g., Ca²⁺, Mg²⁺) |
Recommended Staining Parameters
| Parameter | Neurons | Glial Cells (Astrocytes) |
| This compound Loading Concentration | 1-5 µM | 1-5 µM |
| Incubation Time | 30-60 minutes | 30-60 minutes |
| Incubation Temperature | 37°C | 37°C |
| Imaging Buffer | Hank's Balanced Salt Solution (HBSS) or Artificial Cerebrospinal Fluid (aCSF) | Hank's Balanced Salt Solution (HBSS) or DMEM (serum-free) |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Zinc in Cultured Neurons and Glial Cells
This protocol describes the procedure for staining live cultured neurons or glial cells with this compound to monitor intracellular zinc levels.
Materials:
-
Cultured neurons or glial cells on glass-bottom dishes or coverslips
-
This compound stock solution (1-10 mM in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Cell Preparation: Culture neurons or glial cells on a suitable imaging substrate (e.g., poly-D-lysine coated glass-bottom dishes) to an appropriate confluency.
-
Loading Solution Preparation: Prepare a fresh loading solution by diluting the this compound stock solution in HBSS to a final concentration of 1-5 µM.
-
Cell Loading: Remove the culture medium from the cells and wash once with warm HBSS. Add the this compound loading solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Washing: After incubation, gently wash the cells two to three times with warm HBSS to remove excess probe.
-
Imaging: Add fresh warm HBSS to the cells. Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for ZnAF-2F (Ex: ~492 nm, Em: ~515 nm).
Protocol 2: Co-staining of this compound with Neuronal or Glial Markers (Immunofluorescence)
This protocol allows for the identification of specific cell types (neurons or astrocytes) following the analysis of intracellular zinc. A gentle fixation method is used to preserve the ZnAF-2F signal.
Materials:
-
Cells stained with this compound (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS, ice-cold
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS
-
Primary Antibodies (e.g., anti-NeuN for neurons, anti-GFAP for astrocytes)
-
Fluorophore-conjugated Secondary Antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting Medium
Procedure:
-
Live-Cell Imaging (Optional): Perform live-cell imaging of this compound stained cells as described in Protocol 1 to capture dynamic changes in intracellular zinc.
-
Fixation: Immediately after live-cell imaging (or after the desired experimental endpoint), gently aspirate the imaging buffer and fix the cells with ice-cold 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells once with PBS and then incubate with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-NeuN or anti-GFAP) in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI solution for 5-10 minutes for nuclear staining. Wash once with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for ZnAF-2F, the secondary antibody fluorophore, and DAPI.
Mandatory Visualization
References
Application of ZnAF-2F DA in Studying Zinc Signaling in Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the fluorescent probe ZnAF-2F DA for the investigation of zinc signaling in cancer cells. Zinc is an essential metal ion that plays a critical role in a wide range of cellular processes, and its dysregulation has been increasingly implicated in cancer progression and metastasis. This compound offers a powerful tool to study the dynamics of intracellular labile zinc pools and their involvement in cancer cell signaling pathways.
Introduction to this compound
This compound (6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}-2',7'-difluorofluorescein diacetate) is a cell-permeable fluorescent probe designed for the detection of intracellular zinc ions (Zn²⁺).[1] Its diacetate form allows it to readily cross the cell membrane. Once inside the cell, cytosolic esterases cleave the acetate groups, converting it to the cell-impermeable form, ZnAF-2F.[1][2] This active form exhibits a significant increase in fluorescence intensity upon binding to Zn²⁺, with a reported 60-fold increase.[2]
Key Features of this compound:
-
High Specificity: ZnAF-2F shows high selectivity for Zn²⁺ over other biologically relevant cations such as Ca²⁺ and Mg²⁺.[2]
-
High Sensitivity: It has an apparent dissociation constant (Kd) in the nanomolar range, making it suitable for detecting the low concentrations of labile zinc found in the cytosol.
-
Visible Light Excitation and Emission: ZnAF-2F is excited by visible light (excitation maximum ~492 nm) and emits in the green region of the spectrum (emission maximum ~515 nm), which minimizes cellular autofluorescence and potential phototoxicity associated with UV excitation.
-
pH Stability: The fluorescence of the Zn²⁺-ZnAF-2F complex is stable under neutral and slightly acidic conditions.
Quantitative Data on Labile Zinc in Cancer Cells
| Cell Line | Cancer Type | Labile Zinc Concentration (nM) | Measurement Method |
| MCF10A | Non-cancerous breast | 0.124 | Genetically Encoded Sensor (NES-ZapCV2) |
| MCF7 | Breast (Luminal A) | 0.150 | Genetically Encoded Sensor (NES-ZapCV2) |
| T-47D | Breast (Luminal A) | 0.024 | Genetically Encoded Sensor (NES-ZapCV2) |
| SK-Br-3 | Breast (HER2+) | 0.310 | Genetically Encoded Sensor (NES-ZapCV2) |
| MDA-MB-231 | Breast (Triple-Negative) | 2.5 | Genetically Encoded Sensor (NES-ZapCV2) |
| MDA-MB-157 | Breast (Triple-Negative) | 1.8 | Genetically Encoded Sensor (NES-ZapCV2) |
Note: The data in this table was obtained using a genetically encoded fluorescent sensor, NES-ZapCV2, and provides a reference for the expected labile zinc concentrations in these cell lines. Absolute concentrations may vary with the use of different probes like this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 1 to 5 mM stock solution in anhydrous DMSO. For example, to make a 1 mM stock solution, dissolve 1 mg of this compound (MW: 692.66 g/mol ) in 1.44 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light and moisture.
-
2. Live Cell Imaging of Intracellular Zinc with this compound
This protocol provides a general guideline for staining cultured cancer cells with this compound for fluorescence microscopy. Optimal conditions, such as probe concentration and incubation time, may need to be determined empirically for different cell lines and experimental setups.
-
Materials:
-
Cancer cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (1-5 mM in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free culture medium)
-
Fluorescence microscope with appropriate filter sets for fluorescein (Excitation: ~490 nm, Emission: ~520 nm)
-
-
Protocol:
-
Cell Seeding: Seed cancer cells on a suitable imaging substrate (e.g., glass-bottom dish or coverslip) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Loading Solution: Dilute the this compound stock solution in a physiological buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally to achieve sufficient signal with minimal background.
-
Cell Loading: a. Remove the culture medium from the cells. b. Wash the cells once with the physiological buffer. c. Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: a. Remove the loading solution. b. Wash the cells two to three times with the physiological buffer to remove excess probe.
-
Imaging: a. Add fresh physiological buffer to the cells. b. Image the cells using a fluorescence microscope equipped with a suitable filter set for fluorescein. c. Acquire images at different time points or after experimental treatments to monitor changes in intracellular zinc levels.
-
3. Quantification of Fluorescence Intensity
-
Image Acquisition: Acquire images using consistent settings (e.g., exposure time, gain) for all experimental conditions.
-
Region of Interest (ROI) Selection: Use image analysis software (e.g., ImageJ/Fiji) to draw ROIs around individual cells or specific subcellular regions.
-
Mean Fluorescence Intensity Measurement: Measure the mean fluorescence intensity within each ROI.
-
Background Subtraction: Measure the mean fluorescence intensity of a background region (an area with no cells) and subtract this value from the mean intensity of each cellular ROI.
-
Data Analysis: Analyze the background-corrected mean fluorescence intensities. For dynamic studies, normalize the fluorescence intensity at each time point to the initial fluorescence intensity (F/F₀).
Zinc Signaling Pathways in Cancer Cells
1. ZIP Transporter-Mediated Zinc Influx and Cancer Cell Invasion
Increased intracellular zinc levels, often mediated by the upregulation of zinc importers from the ZIP family, have been linked to enhanced migratory and invasive properties of cancer cells. For instance, in highly metastatic breast cancer cell lines like MDA-MB-231, the expression of ZIP10 is elevated. This leads to increased intracellular zinc, which in turn promotes cell migration.
Caption: ZIP10-mediated zinc influx promotes cancer cell migration and invasion.
2. GPR39-Mediated Zinc Sensing and Pro-Survival Signaling
The G-protein coupled receptor GPR39 acts as a sensor for extracellular zinc. Upon binding zinc, GPR39 can activate downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways. These pathways are well-known drivers of cell proliferation, survival, and resistance to therapy in various cancers.
Caption: GPR39 activation by zinc promotes cancer cell proliferation and survival.
Experimental Workflow for Studying Zinc Signaling with this compound
The following diagram outlines a typical workflow for investigating the role of zinc signaling in cancer cells using this compound.
Caption: General workflow for studying zinc signaling in cancer cells using this compound.
References
Application Notes and Protocols for Monitoring Zinc Dynamics in Immune Cells using ZnAF-2F DA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc (Zn²⁺) is an essential trace element crucial for the proper functioning of the immune system. It acts as a structural component of numerous proteins and as a signaling molecule, modulating the activity of various immune cells, including T cells, macrophages, and dendritic cells. The dynamic changes in intracellular free zinc concentrations, often referred to as "zinc fluxes" or "zinc signals," play a pivotal role in signal transduction pathways that govern immune cell activation, differentiation, and cytokine production.
ZnAF-2F DA (Zinc-binding Agent Fluorescein-2F Diacetate) is a cell-permeable fluorescent probe designed for the sensitive and specific detection of intracellular zinc ions. Its diacetate form allows for easy passage across the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, converting it to the cell-impermeable form, ZnAF-2F. Upon binding to Zn²⁺, ZnAF-2F exhibits a significant increase in fluorescence intensity, enabling the real-time monitoring of zinc dynamics in living cells. This probe is characterized by its high specificity for Zn²⁺ over other biologically relevant cations such as Ca²⁺ and Mg²⁺, and its fluorescence is stable under physiological pH conditions.[1]
These application notes provide detailed protocols for the use of this compound to monitor intracellular zinc dynamics in immune cells using flow cytometry and fluorescence microscopy.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and provide recommended starting concentrations for labeling various immune cells.
Table 1: Spectroscopic and Binding Properties of ZnAF-2F
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~492 nm | [2][3] |
| Emission Wavelength (λem) | ~515 nm | [2][3] |
| Dissociation Constant (Kd) for Zn²⁺ | Nanomolar range | |
| Fold Fluorescence Increase upon Zn²⁺ Binding | Up to 60-fold | |
| Specificity | High for Zn²⁺ over Ca²⁺ and Mg²⁺ |
Table 2: Recommended Loading Conditions for this compound in Immune Cells
| Cell Type | This compound Concentration (µM) | Incubation Time (minutes) | Incubation Temperature (°C) |
| Primary T Lymphocytes | 1 - 5 | 30 - 60 | 37 |
| Macrophages (e.g., RAW 264.7, primary) | 1 - 5 | 30 - 45 | 37 |
| Dendritic Cells (e.g., bone marrow-derived) | 1 - 5 | 30 - 45 | 37 |
Note: These are starting recommendations. Optimal concentrations and incubation times should be determined empirically for each specific cell type and experimental condition to achieve adequate signal with minimal cytotoxicity.
Experimental Protocols
Protocol 1: Monitoring Intracellular Zinc Dynamics by Flow Cytometry
This protocol describes the steps for labeling immune cells with this compound and analyzing changes in intracellular zinc levels using a flow cytometer.
Materials:
-
This compound (stock solution in DMSO)
-
Primary immune cells (e.g., PBMCs, splenocytes) or immune cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Stimulants (e.g., Lipopolysaccharide (LPS) for TLR4, Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for T cells)
-
Zinc chelator (e.g., TPEN) for negative control
-
Zinc salt (e.g., ZnSO₄) with a zinc ionophore (e.g., pyrithione) for positive control
-
Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)
Procedure:
-
Cell Preparation:
-
Isolate primary immune cells using standard procedures (e.g., Ficoll-Paque for PBMCs).
-
Wash cells twice with HBSS and resuspend in complete culture medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Prepare a working solution of this compound in HBSS or serum-free medium. A final concentration of 1-5 µM is a good starting point.
-
Add the this compound working solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Wash the cells twice with warm HBSS to remove excess dye.
-
Resuspend the cells in HBSS or culture medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Cell Stimulation and Data Acquisition:
-
Equilibrate the cell suspension at 37°C for 5-10 minutes.
-
Acquire baseline fluorescence data on the flow cytometer for a short period (e.g., 30-60 seconds).
-
Add the desired stimulant to the cell suspension while continuously acquiring data. For example:
-
TCR Stimulation: PMA (50 ng/mL) and Ionomycin (1 µg/mL).
-
TLR4 Stimulation: LPS (1 µg/mL).
-
-
Continue data acquisition for 5-15 minutes to monitor the change in fluorescence intensity.
-
For controls, treat separate aliquots of loaded cells with a zinc chelator (e.g., 10 µM TPEN) to establish minimum fluorescence and a zinc salt with an ionophore (e.g., 50 µM ZnSO₄ with 10 µM pyrithione) for maximum fluorescence.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the change in mean fluorescence intensity (MFI) of the this compound signal over time in response to stimulation.
-
Protocol 2: Visualizing Intracellular Zinc Dynamics by Fluorescence Microscopy
This protocol outlines the procedure for imaging intracellular zinc changes in adherent or suspension immune cells using fluorescence microscopy.
Materials:
-
This compound (stock solution in DMSO)
-
Adherent or suspension immune cells
-
Glass-bottom dishes or coverslips
-
Complete cell culture medium
-
HBSS or other imaging buffer
-
Stimulants (as in Protocol 1)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP cube) and a live-cell imaging chamber.
Procedure:
-
Cell Preparation:
-
Adherent cells (e.g., macrophages): Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Suspension cells (e.g., T cells): Coat coverslips with a cell adhesion-promoting substance (e.g., poly-L-lysine) before seeding the cells.
-
-
Dye Loading:
-
Wash the cells twice with warm HBSS.
-
Prepare a working solution of this compound in HBSS or serum-free medium (1-5 µM).
-
Incubate the cells with the this compound solution for 30-45 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS to remove excess dye.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
-
Live-Cell Imaging:
-
Place the dish or coverslip on the stage of the fluorescence microscope equipped with a 37°C incubation chamber.
-
Acquire baseline fluorescence images.
-
Carefully add the stimulant to the imaging buffer.
-
Acquire a time-lapse series of images to visualize the spatial and temporal changes in intracellular zinc concentration.
-
-
Image Analysis:
-
Use image analysis software to quantify the changes in fluorescence intensity in individual cells or specific subcellular regions over time.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving zinc dynamics in immune cells and the general experimental workflows for using this compound.
Caption: TCR signaling pathway leading to zinc influx and downstream activation events.
Caption: TLR4 signaling cascade in macrophages and the role of intracellular zinc.
Caption: General experimental workflow for monitoring zinc dynamics with this compound.
Caption: Mechanism of action of the this compound probe within a cell.
References
Application Notes and Protocols for In Vivo Imaging of Zinc Using ZnAF-2F DA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc (Zn2+) is an essential transition metal that plays a critical role in a vast array of physiological processes, including enzymatic activity, neurotransmission, and gene regulation. Dysregulation of zinc homeostasis has been implicated in numerous pathological conditions, such as neurodegenerative diseases, diabetes, and cancer. The ability to visualize and quantify dynamic changes in intracellular zinc concentrations in real-time within a living organism is crucial for understanding its physiological roles and for the development of novel therapeutic strategies.
ZnAF-2F DA (Diacetate) is a highly sensitive and selective fluorescent probe for the detection of intracellular zinc ions. As a cell-permeable derivative of ZnAF-2F, it readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to the active, membrane-impermeable probe, ZnAF-2F. Upon binding to Zn2+, ZnAF-2F exhibits a significant increase in fluorescence intensity, allowing for the visualization of intracellular zinc dynamics. These application notes provide detailed protocols for the use of this compound in animal models, with a focus on ex vivo brain slice imaging and a proposed adaptation for in vivo studies.
Product Information and Properties
| Property | Value | Reference |
| Full Name | 2',7'-Difluoro-6-{[2-({bis(pyridin-2-ylmethyl)amino}ethyl)amino]carbonyl}fluorescein Diacetate | |
| Molecular Formula | C38H30F2N4O7 | |
| Molecular Weight | 692.66 g/mol | |
| Excitation Wavelength (λex) | ~492 nm | [1] |
| Emission Wavelength (λem) | ~515 nm | [1] |
| Dissociation Constant (Kd) for Zn2+ | Nanomolar range | [2] |
| Solubility | Soluble in DMSO | [1] |
| Form | Cell-permeable diacetate form | |
| Activation | Hydrolyzed by intracellular esterases to ZnAF-2F |
Mechanism of Action
The intracellular detection of zinc using this compound is a two-step process. First, the electrically neutral and cell-permeable this compound crosses the plasma membrane into the cell's cytoplasm. Inside the cell, ubiquitous esterases cleave the two acetate groups, yielding the fluorescent indicator ZnAF-2F. This active form is polar and thus trapped inside the cell. In its zinc-free state, the fluorescence of ZnAF-2F is quenched. Upon binding of a zinc ion, this quenching is relieved, leading to a significant increase in fluorescence emission.
Mechanism of intracellular this compound activation and zinc detection.
Experimental Protocols
Protocol 1: Ex Vivo Imaging of Synaptic Zinc Release in Acute Hippocampal Slices
This protocol is adapted from methodologies using similar fluorescent zinc probes for two-photon imaging of synaptic activity.
Materials:
-
This compound (1 mM stock in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Animal model (e.g., mouse, rat)
-
Vibratome or tissue chopper
-
Two-photon microscope
-
Perfusion system
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Perfuse transcardially with ice-cold, oxygenated aCSF.
-
Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Slice Recovery: Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour.
-
Probe Loading: Incubate the slices in aCSF containing 5-10 µM this compound for 30-60 minutes at 32-34°C. The optimal concentration and incubation time should be determined empirically.
-
Imaging:
-
Transfer a slice to the recording chamber of the two-photon microscope and continuously perfuse with oxygenated aCSF.
-
Locate the hippocampal region of interest (e.g., mossy fiber terminals in the CA3 region).
-
Excite the ZnAF-2F with a tunable laser set to approximately 800-820 nm (for two-photon excitation, the optimal wavelength may need to be determined empirically) and collect the emission fluorescence between 500-550 nm.
-
Acquire baseline fluorescence images.
-
-
Stimulation and Data Acquisition:
-
To evoke synaptic zinc release, deliver electrical stimulation (e.g., a high-frequency train of pulses) through a stimulating electrode placed in the appropriate afferent pathway.
-
Record time-lapse images of the fluorescence changes in the regions of interest before, during, and after stimulation.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) to calculate ΔF/F0.
-
Analyze the spatial and temporal dynamics of the zinc signal.
-
Protocol 2: Proposed Method for In Vivo Intravital Imaging of Zinc
Direct in vivo protocols for this compound are not well-documented. This proposed protocol is based on general principles of in vivo two-photon microscopy and intravital imaging.
Materials:
-
This compound (1 mM stock in DMSO)
-
Saline or other appropriate vehicle
-
Animal model (e.g., mouse with a cranial window)
-
Stereotaxic apparatus
-
Two-photon microscope adapted for in vivo imaging
-
Anesthesia and animal monitoring equipment
Procedure:
-
Animal Preparation: Prepare the animal with a chronic cranial window over the brain region of interest (e.g., cortex or hippocampus) several days or weeks before the imaging experiment.
-
Probe Administration:
-
Local Administration: Under anesthesia, use a stereotaxic apparatus to perform a microinjection of a low volume (e.g., 100-200 nL) of this compound (e.g., 10-50 µM in a vehicle with a low percentage of DMSO) directly into the brain tissue near the imaging area.
-
Systemic Administration (less likely to be effective due to blood-brain barrier): Intravenous or intraperitoneal injection of this compound. The dosage would need to be optimized, and the ability of the probe to cross the blood-brain barrier in its diacetate form would need to be validated.
-
-
Imaging:
-
Anesthetize the animal and fix its head under the two-photon microscope.
-
Allow sufficient time for cellular uptake and hydrolysis of the probe (e.g., 30-60 minutes after local injection).
-
Perform imaging as described in the ex vivo protocol, acquiring baseline fluorescence.
-
-
Stimulation and Data Acquisition:
-
Induce physiological or pathological changes in zinc levels through sensory stimulation, pharmacological intervention, or an induced disease model (e.g., seizure model).
-
Record time-lapse images of the fluorescence changes.
-
-
Data Analysis: Analyze the data as described in the ex vivo protocol.
Quantitative Data Summary
| Parameter | Value | Probe | Model System | Reference |
| Working Concentration | 5-10 µM | This compound | Hippocampal Slices | Adapted from similar probes |
| Loading Time | 30-60 min | This compound | Hippocampal Slices | Adapted from similar probes |
| Fluorescence Increase upon Zn2+ binding | Up to 60-fold | ZnAF-2F | In vitro | |
| Typical Concentration for Imaging | ~50-100 nM | Acetylated benzoresorufin-based probes | Live cells | |
| Typical Concentration for Imaging | 1 µM | DA-ZP1 | DCN Slices | |
| Injection Concentration (in vivo) | 10 µM | DsRed-BP AuNPs | Zebrafish Brain | |
| Observed Fluorescence Decrease (Quenching) | 41% | DsRed-BP AuNPs | Zebrafish Brain |
Signaling Pathways and Experimental Workflows
Zinc Signaling in Neuronal Excitotoxicity
Excessive release of zinc from presynaptic terminals during pathological conditions like ischemia or epilepsy can contribute to neuronal damage, a process known as excitotoxicity. This compound can be used to visualize the intracellular accumulation of zinc that triggers these damaging signaling cascades.
Signaling cascade of zinc-mediated neuronal excitotoxicity.
Experimental Workflow for In Vivo Zinc Imaging
The following diagram outlines a general workflow for conducting an in vivo zinc imaging experiment in an animal model of a neurological disorder.
General experimental workflow for in vivo zinc imaging.
Conclusion
This compound is a powerful tool for the investigation of intracellular zinc dynamics. While detailed in vivo protocols are still emerging, the provided methodologies for ex vivo brain slice imaging offer a robust starting point for researchers. The proposed adaptations for in vivo studies, combined with the information on zinc signaling pathways, provide a comprehensive framework for designing and executing experiments aimed at elucidating the complex roles of zinc in health and disease. As with any fluorescent probe, empirical optimization of parameters such as probe concentration, loading times, and imaging settings is essential for achieving high-quality, reproducible data.
References
Co-staining Protocols with ZnAF-2F DA and Other Fluorescent Markers: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the co-staining of intracellular zinc ions (Zn²⁺) using the fluorescent probe ZnAF-2F DA in conjunction with other fluorescent markers for the nucleus, mitochondria, and endoplasmic reticulum. The protocols are designed for live-cell imaging applications and provide guidance on spectral compatibility, staining procedures, and data interpretation.
Introduction to this compound
This compound is a cell-permeable probe used for the detection of intracellular Zn²⁺. Upon entering the cell, it is hydrolyzed by intracellular esterases to its active form, ZnAF-2F, which fluoresces upon binding to Zn²⁺.[1] This probe exhibits high sensitivity and selectivity for Zn²⁺, making it a valuable tool for studying the roles of zinc in various cellular processes.
Spectral Compatibility and Considerations
Successful multi-color fluorescence imaging relies on the selection of fluorophores with minimal spectral overlap. This compound has an excitation maximum at approximately 492 nm and an emission maximum at around 515 nm, appearing green.[2] When choosing co-staining partners, it is crucial to select dyes with distinct excitation and emission spectra to minimize bleed-through and allow for accurate signal separation.
The following table summarizes the spectral properties of this compound and the recommended fluorescent markers for co-staining.
| Fluorescent Probe | Target Organelle/Molecule | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| This compound | Intracellular Zn²⁺ | ~492 | ~515 | Data not available | Data not available |
| Hoechst 33342 | Nucleus (DNA) | ~350 (bound to DNA) | ~461 (bound to DNA) | ~0.4 (bound to DNA) | ~40,000 - 47,000 |
| MitoTracker Red CMXRos | Mitochondria | ~579 | ~599 | ~0.91 | ~101,000 |
| ER-Tracker Red | Endoplasmic Reticulum | ~587 | ~615 | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for co-staining live cells with this compound and other fluorescent markers. These protocols are optimized for fluorescence microscopy.
Protocol 1: Co-staining of Intracellular Zinc and Nuclei with this compound and Hoechst 33342
This protocol allows for the simultaneous visualization of intracellular zinc distribution and nuclear morphology.
Materials:
-
This compound (stock solution in DMSO)
-
Hoechst 33342 (stock solution in water or DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
This compound Loading:
-
Prepare a working solution of this compound in pre-warmed live-cell imaging medium. The final concentration should be optimized for the cell type, typically in the range of 1-5 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Hoechst 33342 Staining:
-
Prepare a working solution of Hoechst 33342 in pre-warmed live-cell imaging medium. The final concentration is typically 1-5 µg/mL.[3]
-
During the last 10-15 minutes of the this compound incubation, add the Hoechst 33342 working solution directly to the cells.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with warm live-cell imaging medium.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for ZnAF-2F (green channel, e.g., FITC filter set) and Hoechst 33342 (blue channel, e.g., DAPI filter set).
-
Protocol 2: Co-staining of Intracellular Zinc and Mitochondria with this compound and MitoTracker Red CMXRos
This protocol enables the visualization of intracellular zinc in relation to mitochondrial localization and activity.
Materials:
-
This compound (stock solution in DMSO)
-
MitoTracker Red CMXRos (stock solution in DMSO)
-
Live-cell imaging medium
-
PBS
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
MitoTracker Red CMXRos Loading:
-
Prepare a working solution of MitoTracker Red CMXRos in pre-warmed live-cell imaging medium. The final concentration should be in the range of 50-200 nM.
-
Remove the culture medium, wash once with warm PBS, and add the MitoTracker Red CMXRos working solution.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
This compound Loading:
-
Prepare a working solution of this compound in pre-warmed live-cell imaging medium (1-5 µM).
-
Remove the MitoTracker solution, wash once with warm live-cell imaging medium, and add the this compound working solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the this compound solution and wash the cells twice with warm live-cell imaging medium.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope with filter sets for ZnAF-2F (green channel) and MitoTracker Red CMXRos (red channel, e.g., TRITC or Texas Red filter set).
-
Protocol 3: Co-staining of Intracellular Zinc and Endoplasmic Reticulum with this compound and ER-Tracker Red
This protocol allows for the investigation of zinc localization within or near the endoplasmic reticulum.
Materials:
-
This compound (stock solution in DMSO)
-
ER-Tracker Red (BODIPY TR Glibenclamide) (stock solution in DMSO)[4]
-
Live-cell imaging medium
-
PBS
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
ER-Tracker Red Loading:
-
Prepare a working solution of ER-Tracker Red in pre-warmed live-cell imaging medium. The final concentration is typically around 1 µM.[5]
-
Remove the culture medium, wash once with warm PBS, and add the ER-Tracker Red working solution.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
This compound Loading:
-
Prepare a working solution of this compound in pre-warmed live-cell imaging medium (1-5 µM).
-
Remove the ER-Tracker solution, wash once with warm live-cell imaging medium, and add the this compound working solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the this compound solution and wash the cells twice with warm live-cell imaging medium.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets for ZnAF-2F (green channel) and ER-Tracker Red (red channel).
-
Visualizations of Experimental Workflow and Signaling Pathways
Experimental Workflow for Co-staining
Caption: General workflow for co-staining live cells with this compound.
Zinc-Mediated Regulation of the MAPK/ERK Signaling Pathway
Zinc has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade. Elevated intracellular zinc can lead to the activation of ERK. One proposed mechanism involves the inhibition of MAPK phosphatases (MKPs), which are negative regulators of ERK.
Caption: Zinc regulation of the MAPK/ERK signaling pathway.
Role of Zinc in the Intrinsic Apoptosis Pathway
Zinc ions can play a dual role in apoptosis. While severe zinc deficiency can induce apoptosis, physiological levels of zinc are generally considered anti-apoptotic. Zinc can directly inhibit the activity of caspases, the key executioners of apoptosis.
Caption: Zinc's inhibitory role in the intrinsic apoptosis pathway.
Visualization of Synaptic Zinc Release
In certain glutamatergic neurons, zinc is co-packaged into synaptic vesicles with glutamate and is released into the synaptic cleft upon neuronal stimulation. This synaptic zinc can modulate the activity of postsynaptic receptors. Fluorescent probes like ZnAF-2F can be used to visualize this dynamic process.
Caption: Visualization of activity-dependent synaptic zinc release.
References
Application Notes and Protocols for Live-Cell Imaging of Zinc Sparks with ZnAF-2F DA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorescent probe ZnAF-2F DA for the live-cell imaging and analysis of "zinc sparks," transient releases of intracellular zinc. This document includes detailed protocols for probe preparation and cell loading, imaging parameters, and a summary of the key quantitative properties of this compound. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the experimental process.
Introduction to Zinc Sparks and this compound
Zinc sparks are rapid, transient releases of zinc from intracellular stores, most notably observed during the fertilization of mammalian eggs.[1][2][3][4][5] These events are crucial for the egg-to-embryo transition, playing a key role in cell cycle regulation. The fluorescent probe, this compound, is a valuable tool for visualizing these dynamic changes in intracellular zinc concentration.
This compound is a cell-permeable derivative of the highly specific zinc indicator, ZnAF-2F. Once inside the cell, intracellular esterases cleave the diacetyl (DA) groups, trapping the now cell-impermeable ZnAF-2F in the cytosol. Upon binding to zinc, ZnAF-2F exhibits a significant increase in fluorescence intensity, allowing for the sensitive detection of changes in intracellular free zinc concentration.
Quantitative Data of ZnAF-2F Probe
The following table summarizes the key quantitative properties of the active probe, ZnAF-2F, and its cell-permeable precursor, this compound.
| Property | Value | Reference(s) |
| Probe Name | This compound (diacetyl form) | |
| ZnAF-2F (active form) | ||
| Excitation Wavelength | ~492 nm | |
| Emission Wavelength | ~515 nm | |
| Dissociation Constant (Kd) | Nanomolar range (similar to ZnAF-2's 2.7 nM) | |
| Fluorescence Increase | Up to 60-fold upon Zn2+ binding | |
| Selectivity | High for Zn2+ over Ca2+ and Mg2+ | |
| Solubility | Soluble in DMSO |
Signaling Pathway of Fertilization-Induced Zinc Sparks
Fertilization of a mammalian egg triggers a well-defined signaling cascade that leads to the release of zinc sparks. This process is initiated by the fusion of the sperm and egg, which causes a series of intracellular calcium oscillations. These calcium transients are directly responsible for inducing the exocytosis of zinc-rich vesicles, resulting in the observable "zinc spark."
Experimental Protocols
This section provides detailed protocols for the preparation of this compound and its application in live-cell imaging of zinc sparks.
Reagent Preparation
1. This compound Stock Solution (1-10 mM)
-
Bring the vial of this compound powder to room temperature.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Add anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve a final concentration of 1-10 mM. For example, to prepare a 5 mM stock solution from 1 mg of this compound (MW: 692.66 g/mol ), add approximately 288 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
2. This compound Working Solution (1-10 µM)
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a specialized live-cell imaging solution) to the desired final working concentration. A typical starting concentration is 5 µM, but this may need to be optimized for your specific cell type and experimental conditions.
Live-Cell Imaging Protocol
The following protocol is a general guideline for imaging zinc sparks in live cells. Optimization may be required for specific experimental setups.
1. Cell Preparation
-
Plate cells on a suitable imaging dish or chamber slide (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.
-
For experiments involving fertilization, oocytes should be collected and handled according to established protocols.
2. Cell Loading with this compound
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed imaging buffer.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal incubation time may vary depending on the cell type.
-
After incubation, wash the cells twice with pre-warmed imaging buffer to remove any excess, unhydrolyzed probe.
-
Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for imaging.
3. Induction of Zinc Sparks
-
For fertilization studies, introduce sperm to the oocytes according to your established in vitro fertilization (IVF) protocol.
-
For pharmacological induction, treat the cells with a known zinc spark-inducing agent, such as a calcium ionophore (e.g., ionomycin) or other relevant stimuli.
4. Live-Cell Imaging
-
Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain the cells at 37°C and 5% CO2.
-
Use a filter set appropriate for fluorescein (FITC), with an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.
-
Acquire images at a high temporal resolution (e.g., every 5-10 seconds) to capture the rapid dynamics of the zinc sparks.
-
Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that still provides an adequate signal-to-noise ratio.
5. Data Analysis
-
Define regions of interest (ROIs) within the cells to measure the change in fluorescence intensity over time.
-
Quantify the zinc spark by measuring parameters such as the peak fluorescence intensity, the rate of fluorescence increase, and the duration of the event.
-
Normalize the fluorescence intensity to the baseline fluorescence before the stimulus to compare results across different cells and experiments.
Experimental Workflow
The following diagram illustrates the general workflow for live-cell imaging of zinc sparks using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Zinc sparks are triggered by fertilization and facilitate cell cycle resumption in mammalian eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc sparks are triggered by fertilization and facilitate cell cycle resumption in mammalian eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
Troubleshooting & Optimization
How to reduce phototoxicity when using ZnAF-2F DA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of ZnAF-2F DA, with a primary focus on mitigating phototoxicity to ensure the integrity of experimental data and the health of your cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}-2′,7′-difluorofluorescein diacetate) is a cell-permeable fluorescent probe used for detecting intracellular zinc ions (Zn²⁺). Its core structure is based on fluorescein, which is excited by visible light, a characteristic that helps to minimize cellular damage during imaging.[1] The "DA" (diacetate) moiety makes the molecule membrane-permeant. Once inside the cell, intracellular esterases cleave the diacetate groups, converting it to the cell-impermeable and fluorescently active form, ZnAF-2F, which then binds to Zn²⁺.[1]
Q2: What is phototoxicity and why is it a concern when using this compound?
Phototoxicity is cell damage or death caused by light exposure, a common issue in live-cell fluorescence microscopy.[2] It is primarily mediated by the generation of reactive oxygen species (ROS) when a fluorophore, like ZnAF-2F, is excited by light in the presence of oxygen. While this compound's visible light excitation is less damaging than UV, high-intensity or prolonged exposure can still induce phototoxic effects, leading to artifacts such as altered cell morphology, apoptosis, and skewed experimental results.
Q3: How can I tell if my cells are experiencing phototoxicity?
Signs of phototoxicity can range from subtle to severe. Look for:
-
Morphological changes: Cell blebbing, rounding, shrinkage, or detachment from the substrate.
-
Altered cellular dynamics: Inhibition of cell division, migration, or organelle movement.
-
Apoptosis or necrosis: Nuclear condensation, fragmentation, or loss of membrane integrity.
-
Reduced fluorescence signal: This can be due to photobleaching, which is often correlated with phototoxicity.
Q4: Are there less phototoxic alternatives to this compound?
The choice of a zinc indicator should be guided by the specific experimental needs, including the expected zinc concentration and the sensitivity of the cells to light. While direct quantitative comparisons of phototoxicity are limited, probes excited by longer wavelengths (green to red light) are generally considered less phototoxic than those requiring blue or UV light. The fluorescein-based structure of ZnAF-2F is advantageous in this regard. When selecting a probe, consider its quantum yield and brightness, as brighter probes require less excitation light, thereby reducing the potential for phototoxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Incomplete hydrolysis of this compound: Insufficient intracellular esterase activity. 2. Low intracellular zinc concentration: The basal zinc level may be below the detection limit. 3. Incorrect filter sets: Excitation and emission filters do not match the spectral properties of ZnAF-2F. 4. Probe degradation: Improper storage or handling of the this compound stock solution. | 1. Increase the incubation time to allow for more complete de-esterification. Ensure cells are healthy, as esterase activity can be compromised in stressed cells. 2. Use a positive control by adding a small amount of a zinc ionophore (e.g., pyrithione) with zinc to the media. 3. Verify that you are using the appropriate filters for fluorescein (Excitation ~492 nm, Emission ~515 nm). 4. Prepare fresh stock solutions in anhydrous DMSO and store them desiccated at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
| High Background Fluorescence | 1. Extracellular probe: Incomplete washout of the probe from the coverslip or medium. 2. Autofluorescence: Intrinsic fluorescence from cells or media components. 3. Probe concentration too high: Excessive loading can lead to non-specific binding and high background. | 1. Thoroughly wash the cells with fresh, probe-free medium after loading. 2. Image a control sample of unstained cells to determine the level of autofluorescence. Use phenol red-free imaging medium. 3. Optimize the loading concentration of this compound by performing a titration to find the lowest effective concentration. |
| Uneven or Punctate Staining | 1. Probe compartmentalization: The hydrolyzed probe can be sequestered into organelles like mitochondria or lysosomes. 2. Incomplete hydrolysis: The AM ester form may accumulate in membranes. 3. Cell stress or death: Damaged cells can exhibit irregular dye loading. | 1. Reduce the loading concentration and/or incubation time. Co-stain with organelle-specific markers to identify the compartments. 2. Increase the post-loading incubation time in probe-free media to allow for complete hydrolysis. 3. Monitor cell health using brightfield or DIC microscopy alongside fluorescence imaging. |
| Rapid Photobleaching | 1. High excitation light intensity: Excessive laser power or lamp intensity. 2. Prolonged or continuous exposure: Long exposure times or rapid time-lapse imaging. | 1. Reduce the excitation intensity to the minimum level required for a good signal-to-noise ratio. 2. Use the shortest possible exposure time and increase the interval between acquisitions in time-lapse experiments. Consider using an anti-fade mounting medium for fixed-cell imaging. |
Data Presentation
Table 1: Comparison of Common Fluorescent Zinc Indicators
| Indicator | Excitation (nm) | Emission (nm) | Kd for Zn²⁺ | Cell Permeability | General Phototoxicity Potential |
| This compound | ~492 | ~515 | ~1.5 nM | Yes (as DA ester) | Lower (Visible light excitation) |
| FluoZin-3 AM | ~494 | ~516 | ~15 nM | Yes (as AM ester) | Lower (Visible light excitation) |
| Newport Green DCF diacetate | ~505 | ~535 | ~1 µM | Yes (as diacetate) | Lower (Visible light excitation) |
| TSQ | ~334 | ~473 | High nM range | Yes | Higher (UV excitation) |
| Zinpyr-1 | ~507 | ~527 | ~0.7 nM | Yes | Lower (Visible light excitation) |
Note: Phototoxicity is influenced by multiple factors including excitation intensity, exposure duration, and the specific cell type.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Zinc with Minimized Phototoxicity
This protocol provides a general framework for loading cells with this compound and subsequent imaging, with an emphasis on reducing phototoxicity.
Materials:
-
This compound stock solution (1-5 mM in anhydrous DMSO)
-
Pluronic F-127 (20% w/v in anhydrous DMSO, optional)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer (phenol red-free)
-
Antioxidants (optional, e.g., Trolox, N-acetylcysteine)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of Loading Solution:
-
Prepare a fresh loading solution by diluting the this compound stock solution in imaging buffer to a final concentration of 1-5 µM.
-
Optional: To aid in dispersing the probe, pre-mix the this compound stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. The optimal loading time and concentration should be determined empirically for each cell type.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with fresh, pre-warmed imaging buffer to remove any extracellular probe.
-
Add fresh imaging buffer (optionally supplemented with an antioxidant) and incubate for an additional 30 minutes at 37°C to allow for complete hydrolysis of the diacetate groups by intracellular esterases.
-
-
Imaging:
-
Minimize Light Exposure:
-
Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.
-
Use the shortest possible exposure time.
-
For time-lapse imaging, increase the interval between acquisitions as much as the experimental design allows.
-
Use a shutter to block the excitation light path when not acquiring images.
-
-
Imaging Parameters:
-
Use a filter set appropriate for fluorescein (Excitation: ~492 nm, Emission: ~515 nm).
-
Acquire a brightfield or DIC image to monitor cell morphology.
-
-
Controls:
-
Image unstained cells to assess autofluorescence.
-
Include a positive control (e.g., cells treated with a zinc ionophore and zinc) and a negative control (e.g., cells treated with a zinc chelator like TPEN) to confirm probe responsiveness.
-
-
Mandatory Visualizations
Caption: A diagram illustrating the signaling pathway of phototoxicity.
Caption: A diagram of the experimental workflow for using this compound.
References
Common issues with ZnAF-2F DA staining and how to solve them
Welcome to the technical support center for ZnAF-2F DA, a fluorescent probe for the detection of intracellular zinc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}-2',7'-difluorofluorescein diacetate) is a cell-permeable fluorescent probe designed for the specific detection of intracellular zinc ions (Zn²⁺). Its mechanism involves several key steps:
-
Cell Permeability: The diacetate (DA) group makes the molecule lipophilic, allowing it to passively cross the cell membrane into the cytoplasm.[1]
-
Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases cleave the diacetate groups. This cleavage converts the molecule into its active, membrane-impermeable form, ZnAF-2F.[1][2] This process effectively traps the probe within the cell.
-
Zinc Binding and Fluorescence: ZnAF-2F has a high affinity and specificity for Zn²⁺.[3][4] In its unbound state, the probe exhibits very low fluorescence. Upon binding to Zn²⁺, a significant increase in fluorescence intensity is observed.
Q2: What are the key spectral properties of ZnAF-2F?
A2: The activated form, ZnAF-2F, has an excitation maximum of approximately 492 nm and an emission maximum of around 515 nm, resulting in a green fluorescence signal.
Q3: Is ZnAF-2F specific to zinc ions?
A3: Yes, ZnAF-2F exhibits high specificity for Zn²⁺ and does not show significant fluorescence in the presence of other biologically relevant cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) at physiological concentrations.
Q4: How should I prepare and store the this compound stock solution?
A4: It is recommended to prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be aliquoted and stored at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Q5: What is the optimal loading concentration and incubation time for this compound?
A5: The optimal loading concentration and incubation time can vary depending on the cell type and experimental conditions. A typical starting point is a final concentration of 1-10 µM in your imaging buffer, with an incubation period of 30-60 minutes at 37°C. However, it is crucial to optimize these parameters for your specific experimental setup to achieve the best signal-to-noise ratio.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Inadequate Probe Loading: The concentration of this compound may be too low, or the incubation time may be too short. 2. Low Intracellular Zinc: The basal intracellular free zinc concentration in your cells might be very low. 3. Esterase Activity is Low: Insufficient hydrolysis of this compound to the active ZnAF-2F form. 4. Photobleaching: Excessive exposure to excitation light. | 1. Optimize Loading Conditions: Increase the concentration of this compound (e.g., up to 10 µM) and/or extend the incubation time (e.g., up to 90 minutes). Perform a concentration and time course experiment to determine the optimal conditions for your cell type. 2. Use a Positive Control: Treat a subset of cells with a known zinc ionophore (e.g., pyrithione) and a source of extracellular zinc (e.g., ZnSO₄) to confirm that the probe can respond to an increase in intracellular zinc. 3. Extend Incubation Time: Allow more time for the esterases to cleave the DA groups. Ensure cells are healthy and metabolically active. 4. Minimize Light Exposure: Reduce the intensity of the excitation light, decrease the exposure time, and use an anti-fade mounting medium if applicable. Acquire images efficiently to minimize the duration of light exposure. |
| High Background/ Non-specific Staining | 1. Incomplete Removal of Extracellular Probe: Residual this compound in the imaging medium. 2. Probe Concentration is Too High: Excessive loading concentration can lead to non-specific binding or probe aggregation. 3. Autofluorescence: Cells or medium components may be inherently fluorescent at the excitation/emission wavelengths of ZnAF-2F. | 1. Thorough Washing: After loading, wash the cells thoroughly with fresh, probe-free imaging buffer (e.g., 2-3 times) to remove any extracellular probe. 2. Titrate Probe Concentration: Perform a titration experiment to find the lowest effective concentration of this compound that provides a good signal with minimal background. 3. Use a Control: Image a sample of unstained cells under the same imaging conditions to assess the level of autofluorescence. If autofluorescence is high, consider using a buffer with reduced autofluorescence (e.g., phenol red-free medium). |
| Cell Death or Altered Morphology | 1. DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high. 2. Probe-Induced Toxicity: At high concentrations, this compound may be toxic to some cell types. 3. Phototoxicity: Prolonged exposure to high-intensity excitation light can induce cellular damage. | 1. Limit DMSO Concentration: Ensure the final concentration of DMSO in the imaging medium is below a toxic level for your cells (typically ≤ 0.5%). 2. Reduce Probe Concentration and Incubation Time: Use the lowest effective probe concentration and the shortest necessary incubation time. 3. Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time that still provides an adequate signal. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~492 nm | |
| Emission Wavelength (λem) | ~515 nm | |
| Dissociation Constant (Kd) for Zn²⁺ | ~2.7 nM | |
| Specificity | High for Zn²⁺ over Ca²⁺ and Mg²⁺ | |
| Form | Cell-permeable diacetate (DA) ester | |
| Solvent for Stock Solution | Anhydrous DMSO |
Experimental Protocols
Detailed Methodology for Staining Cultured Cells with this compound
Materials:
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This compound
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Anhydrous DMSO
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Cultured cells on a suitable imaging plate or coverslip
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Balanced salt solution or imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
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(Optional) Positive control reagents: Zinc ionophore (e.g., pyrithione) and Zinc Sulfate (ZnSO₄)
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(Optional) Negative control reagent: Zinc chelator (e.g., TPEN)
Protocol:
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Preparation of this compound Stock Solution:
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Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
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Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.
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Cell Preparation:
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Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dish, chamber slide).
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On the day of the experiment, remove the culture medium.
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Probe Loading:
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Prepare a loading solution by diluting the this compound stock solution into the imaging buffer to a final concentration of 1-10 µM. It is important to optimize this concentration for your specific cell type.
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Wash the cells once with the imaging buffer.
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Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
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Washing:
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After incubation, remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove any extracellular probe.
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Imaging:
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Add fresh imaging buffer to the cells.
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Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~490 nm, emission ~515 nm).
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Minimize exposure to the excitation light to prevent photobleaching and phototoxicity.
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(Optional) Controls:
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Positive Control: To confirm probe responsiveness, treat a sample of loaded cells with a zinc ionophore (e.g., 1-10 µM pyrithione) and a source of extracellular zinc (e.g., 10-100 µM ZnSO₄). A rapid increase in fluorescence should be observed.
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Negative Control: To confirm that the signal is zinc-dependent, treat a sample of loaded, fluorescent cells with a membrane-permeable zinc chelator (e.g., 20-50 µM TPEN). A decrease in fluorescence should be observed.
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Visualizations
Caption: Experimental workflow for this compound staining of cultured cells.
References
Improving signal-to-noise ratio for ZnAF-2F DA imaging
Welcome to the technical support center for improving the signal-to-noise ratio (SNR) in ZnAF-2F DA imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Diacetate) is a cell-permeable fluorescent sensor for detecting intracellular zinc ions (Zn²⁺). Its core structure is based on fluorescein, making its excitation and emission wavelengths within the visible range, which helps minimize cell damage and autofluorescence.[1] The "DA" moiety consists of two acetate groups that render the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, converting this compound into its active, cell-impermeant form, ZnAF-2F.[1][2] This active form exhibits a significant increase in fluorescence intensity upon binding to Zn²⁺.[1]
Q2: My fluorescent signal is very weak or non-existent. What are the possible causes and solutions?
A weak or absent signal is a common issue. Here are several potential causes and troubleshooting steps:
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Inadequate De-esterification: The conversion of this compound to its active form, ZnAF-2F, by intracellular esterases is crucial.
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Solution: Ensure sufficient incubation time for complete hydrolysis. You can also verify the general esterase activity of your cell line using a substrate like fluorescein diacetate (FDA).
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Low Intracellular Zinc Concentration: The basal concentration of free zinc in your cells might be below the detection limit of the probe.
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Solution: Include a positive control by treating a subset of cells with a zinc ionophore (e.g., pyrithione) and a low concentration of extracellular zinc to artificially increase intracellular zinc levels and confirm the probe is working.
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Suboptimal Probe Concentration: The loading concentration of this compound may be too low.
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Solution: Titrate the this compound concentration to find the optimal balance between signal intensity and potential cytotoxicity. A typical starting concentration is in the low micromolar range.
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Incorrect Imaging Settings: Your microscope's excitation and emission filters may not be appropriate for ZnAF-2F.
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Solution: Use a standard FITC/GFP filter set. The optimal excitation wavelength for ZnAF-2F is around 492 nm, and the emission peak is at approximately 515 nm.
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Photobleaching: Excessive exposure to excitation light can irreversibly destroy the fluorophore.
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Solution: Minimize light exposure by using the lowest possible excitation intensity and shortest exposure times that provide a detectable signal. Consider using an anti-fade mounting medium for fixed-cell imaging.
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Q3: I'm observing high background fluorescence. How can I reduce it?
High background can obscure your signal. Here are some strategies to minimize it:
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Incomplete Washout: Residual extracellular this compound can contribute to background noise.
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Solution: Ensure thorough washing of the cells with a buffered saline solution after the loading step to remove any unbound probe.
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Autofluorescence: Cells naturally fluoresce, especially in the green part of the spectrum.
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Solution: Image a set of unstained cells under the same conditions to determine the level of autofluorescence. You can then use image analysis software to subtract this background. Using a culture medium with reduced autofluorescence, like FluoroBrite™ DMEM, can also be beneficial.
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Probe Leakage: The active ZnAF-2F probe can sometimes leak out of the cells, increasing extracellular fluorescence.
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Solution: Optimize the incubation time and temperature. Shorter incubation times at 37°C are generally preferred.
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Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Weak or No Signal | Incomplete de-esterification of this compound. | - Increase incubation time to allow for complete hydrolysis by intracellular esterases. - Confirm esterase activity in your cell line with a general substrate like fluorescein diacetate (FDA). |
| Low intracellular Zn²⁺ concentration. | - Use a positive control: treat cells with a zinc ionophore (e.g., pyrithione) and a low concentration of Zn²⁺ to validate probe function. | |
| Suboptimal this compound loading concentration. | - Perform a concentration titration (e.g., 1-10 µM) to find the optimal loading concentration for your cell type. | |
| Incorrect microscope filter set. | - Ensure you are using a filter set appropriate for fluorescein (Excitation: ~490 nm, Emission: ~515 nm). | |
| High Background | Extracellular probe. | - Wash cells thoroughly with buffer (e.g., HBSS) after loading to remove residual this compound. |
| Cellular autofluorescence. | - Image unstained cells to establish a baseline for autofluorescence. - Use a culture medium with low autofluorescence. | |
| Probe leakage from cells. | - Optimize loading conditions (time and temperature) to ensure good retention of the active ZnAF-2F. | |
| Signal Fades Quickly | Photobleaching. | - Reduce excitation light intensity and exposure time. - Acquire images at longer intervals for time-lapse experiments. - For fixed samples, use an anti-fade mounting medium. |
| Inconsistent Staining | Uneven probe loading. | - Ensure even distribution of the loading solution across the cell culture. - Gently agitate the plate during incubation. |
Quantitative Data Summary
The following table provides a comparison of the photophysical properties of ZnAF-2F with other common fluorescent zinc indicators.
| Indicator | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) (Zn²⁺-bound) | Dissociation Constant (Kd) for Zn²⁺ |
| ZnAF-2F | 492 | 515 | ~0.6 | 2.7 nM |
| Zinpyr-1 | 507 | 527 | 0.38 | 0.7 nM |
| FluoZin-3 | 494 | 516 | 0.7 | ~15 nM |
Note: Quantum yields and dissociation constants can vary depending on the experimental conditions (e.g., pH, buffer composition).
Experimental Protocols
Optimized Protocol for this compound Live-Cell Imaging
This protocol provides a general framework for improving the signal-to-noise ratio when using this compound for live-cell imaging.
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Cell Preparation:
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Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere overnight. Ensure the cells are healthy and at an appropriate confluency (50-70%).
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Probe Preparation:
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Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
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On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in a serum-free culture medium or a buffered salt solution (e.g., HBSS).
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Cell Loading:
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Wash the cells once with the serum-free medium or buffer.
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Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
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Washing:
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Remove the loading solution and wash the cells twice with the warm medium or buffer to remove any extracellular probe.
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Imaging:
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Image the cells using a fluorescence microscope equipped with a filter set appropriate for FITC/GFP (Excitation: ~492 nm, Emission: ~515 nm).
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To minimize phototoxicity and photobleaching, use the lowest possible excitation intensity and exposure time that provides an adequate signal.
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For time-lapse imaging, acquire images at the longest possible intervals that still capture the dynamics of interest.
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Protocol for Assessing Intracellular Esterase Activity
This protocol can be used to confirm that your cells have sufficient esterase activity to activate this compound.
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Reagent Preparation:
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Prepare a stock solution of Fluorescein Diacetate (FDA) in DMSO.
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Dilute the FDA stock solution in a buffered salt solution to a final working concentration of 1-5 µM.
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Cell Staining:
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Wash the cells with the buffered salt solution.
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Add the FDA working solution to the cells and incubate for 5-15 minutes at room temperature.
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Imaging:
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Image the cells using a fluorescence microscope with a FITC/GFP filter set. The appearance of green fluorescence indicates esterase activity.
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Visualizations
Caption: Workflow of this compound activation and zinc detection.
References
Technical Support Center: Minimizing Autofluorescence in ZnAF-2F DA Experiments
Welcome to the technical support center for optimizing your experiments using the zinc-sensitive fluorescent probe, ZnAF-2F DA. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize autofluorescence, thereby enhancing the quality and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound experiments?
Autofluorescence is the natural emission of light by biological specimens when they are illuminated, which is not due to the specific fluorescent probe you have added. This intrinsic fluorescence can originate from various endogenous molecules within cells and tissues. In the context of this compound experiments, which is designed to detect intracellular zinc, autofluorescence can be a significant issue. It contributes to high background noise, which can obscure the specific, and often faint, signal from the ZnAF-2F probe. This reduces the signal-to-noise ratio, making it difficult to accurately quantify changes in intracellular zinc concentrations and potentially leading to misinterpretation of your results.
Q2: What are the common sources of autofluorescence in my cell cultures?
Several components in your cell culture and sample preparation can contribute to autofluorescence. Being aware of these sources is the first step in minimizing their impact:
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Cell Culture Media: Standard cell culture media often contain highly fluorescent compounds. Phenol red, a common pH indicator, is a significant source of autofluorescence, especially when excited by blue light.[1] Other components like riboflavin, tryptophan, and fetal bovine serum (FBS) also contribute to the background signal.[1]
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Endogenous Cellular Fluorophores: Cells themselves contain molecules that naturally fluoresce. These include metabolic coenzymes like NADH and flavins, as well as structural proteins such as collagen and elastin.[2] Lipofuscin, an aggregate of oxidized proteins and lipids, is another common source of broad-spectrum autofluorescence, particularly in older or senescent cells.
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Fixatives: If you are performing experiments on fixed cells, the choice of fixative is critical. Aldehyde-based fixatives like glutaraldehyde and formaldehyde are known to induce autofluorescence by cross-linking proteins.[1][3]
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Culture Vessels: The plasticware used for cell culture and imaging can also be a source of background fluorescence. Standard plastic-bottom dishes can fluoresce brightly.
Q3: How were the ZnAF probes, including ZnAF-2F, designed to minimize autofluorescence?
The ZnAF series of fluorescent probes were strategically designed to mitigate issues of autofluorescence. The fluorophore used in these probes is fluorescein, which has excitation and emission wavelengths in the visible range of the light spectrum. This is advantageous because it allows for the use of longer wavelength excitation light, which is less likely to excite common endogenous fluorophores that are typically excited by UV or blue light. By operating in the visible spectrum, ZnAF probes help to reduce cell damage and minimize the contribution of autofluorescence from the biological sample itself.
Q4: Can I use software to correct for autofluorescence in my images?
Yes, computational methods can be very effective in post-acquisition correction for autofluorescence. The most common approach is background subtraction . This can be done by acquiring an image of an unstained control sample (cells without this compound) under the identical imaging conditions as your experimental samples. This "autofluorescence" image can then be subtracted from your experimental images using imaging software like ImageJ or FIJI.
For more complex scenarios, spectral unmixing is a powerful technique available on many confocal microscopes. This method involves capturing the full emission spectrum of your sample and a separate spectrum of the autofluorescence from an unstained control. The software can then computationally separate the two signals, providing a much cleaner image of your specific ZnAF-2F signal.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound experiments related to autofluorescence.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in all samples, including controls. | Cell culture medium contains fluorescent components (e.g., phenol red, FBS). | Before imaging, replace the culture medium with a phenol red-free medium or an optically clear buffered saline solution. If FBS is necessary, consider reducing its concentration during the imaging period. |
| The cell culture vessel (e.g., plastic dish) is fluorescent. | Use glass-bottom dishes or plates specifically designed for fluorescence microscopy. | |
| High background in fixed cell experiments. | The fixative (e.g., glutaraldehyde, formaldehyde) is inducing autofluorescence. | Consider using a non-aldehyde-based fixative like methanol or ethanol, especially for cell surface markers. If aldehyde fixation is required, use the lowest effective concentration and minimize the fixation time. You can also treat the fixed cells with a quenching agent like sodium borohydride. |
| Punctate or granular autofluorescence. | Presence of lipofuscin, especially in older or highly metabolic cells. | Consider using a lipofuscin quencher like Sudan Black B. However, be aware that Sudan Black B can have its own fluorescence in the far-red channel. |
| Specific cell types or tissues are highly autofluorescent. | High content of endogenous fluorophores like collagen, elastin, or NADH. | If possible, choose a different cell line or tissue with lower intrinsic fluorescence. For tissues, perfusion with PBS before fixation can help remove red blood cells, which are a source of autofluorescence. |
| Low signal-to-noise ratio, making it difficult to detect changes in zinc levels. | A combination of weak ZnAF-2F signal and high background autofluorescence. | Optimize the loading concentration and incubation time of this compound. Ensure your imaging settings (laser power, detector gain) are optimized to maximize the signal from ZnAF-2F while minimizing excitation of autofluorescence. Use appropriate emission filters to specifically capture the ZnAF-2F signal. |
Quantitative Data Summary
The following tables provide key quantitative data relevant to this compound experiments and common sources of autofluorescence.
Table 1: Spectral Properties of ZnAF-2F and Common Endogenous Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| ZnAF-2F (in complex with Zn²⁺) | ~492 | ~515 | Exhibits a significant increase in fluorescence upon binding to zinc. |
| NADH | ~340 | ~460 | A primary metabolic coenzyme. |
| Flavins (FAD, FMN) | ~450 | ~525 | Can have significant spectral overlap with green fluorescent probes. |
| Collagen | ~325-400 | ~400-600 | A major component of the extracellular matrix. |
| Elastin | ~350-450 | ~490-560 | Another key component of the extracellular matrix. |
| Lipofuscin | Broad (UV to green) | Broad (Green to red) | Accumulates with age and cellular stress. |
| Phenol Red | ~440 | ~560 | A common pH indicator in cell culture media. |
Table 2: Recommended Filter Sets for ZnAF-2F Imaging to Minimize Autofluorescence
| Filter Type | Wavelength Range (nm) | Purpose |
| Excitation Filter | 480/20 | To specifically excite ZnAF-2F while minimizing excitation of UV-excitable autofluorescent molecules. |
| Dichroic Mirror | 505 LP | To efficiently reflect the excitation light and transmit the emission signal. |
| Emission Filter | 525/40 | To specifically collect the emission from ZnAF-2F and block bleed-through from autofluorescence at shorter and longer wavelengths. |
Note: These are general recommendations. The optimal filter set may vary depending on your specific microscope setup and the sources of autofluorescence in your samples.
Experimental Protocols
Detailed Protocol for Live-Cell Imaging with this compound and Minimizing Autofluorescence
This protocol provides a step-by-step guide for loading cells with this compound and acquiring images with a focus on reducing autofluorescence.
Materials:
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Cells of interest cultured on glass-bottom imaging dishes
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This compound stock solution (e.g., 1 mM in DMSO)
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Phenol red-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)
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Pluronic F-127 (optional, to aid in dye loading)
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High-quality, distilled water
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Fluorescence microscope with appropriate filter sets (see Table 2)
Procedure:
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Cell Preparation:
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Plate cells on glass-bottom dishes at an appropriate density to allow for individual cell imaging.
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Allow cells to adhere and grow for at least 24 hours before the experiment.
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Ensure the cells are healthy and in the logarithmic growth phase.
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Preparation of Loading Solution:
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Prepare a fresh working solution of this compound in phenol red-free medium or HBSS. A final concentration of 1-5 µM is a good starting point, but this should be optimized for your specific cell type.
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If using Pluronic F-127, pre-mix it with the this compound stock solution before diluting in the medium.
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Cell Loading:
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Wash the cells twice with warm, phenol red-free medium or HBSS to remove any residual serum and phenol red.
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Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary between cell types.
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Washing:
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After incubation, wash the cells three times with warm, phenol red-free medium or HBSS to remove any excess, non-hydrolyzed probe.
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Imaging:
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Immediately proceed to imaging.
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Use the lowest possible laser power that still provides a detectable signal to minimize phototoxicity and photobleaching.
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Use the appropriate filter set for ZnAF-2F (e.g., FITC or GFP filter set).
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Acquire a "no-dye" control image of unstained cells using the same imaging settings to establish the baseline autofluorescence level.
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For quantitative analysis, ensure that all imaging parameters (laser power, detector gain, exposure time) are kept constant across all samples.
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Image Analysis:
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If necessary, perform background subtraction using the "no-dye" control image to correct for autofluorescence.
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Visualizations
Caption: A streamlined workflow for this compound experiments, emphasizing steps to minimize autofluorescence.
Caption: The intracellular activation of this compound and the interference of autofluorescence in signal detection.
References
Navigating the Nuances of Zinc Signaling: A Technical Support Hub for Optimizing ZnAF-2F DA Loading
For researchers, scientists, and drug development professionals venturing into the intricate world of intracellular zinc signaling, the fluorescent probe ZnAF-2F DA offers a powerful tool. However, achieving optimal and consistent results requires careful consideration of experimental parameters, particularly loading times, which can vary significantly across different cell types. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to empower users to overcome common hurdles and unlock the full potential of this compound in their investigations.
At the heart of utilizing this compound lies its clever chemical design. This cell-permeable diacetate (DA) derivative readily crosses the cell membrane. Once inside the cytosol, it is hydrolyzed by intracellular esterases, transforming it into the cell-impermeable, zinc-sensitive fluorophore, ZnAF-2F.[1] This enzymatic conversion is the linchpin of the entire process, and its efficiency is a key determinant of successful staining.
Optimizing Loading Protocols: A Cell-Type-Specific Approach
The activity of intracellular esterases is not uniform across all cell types.[2][3][4] This inherent biological variability necessitates the optimization of this compound loading protocols for each specific cell line or primary cell type under investigation. A "one-size-fits-all" approach is often suboptimal and can lead to inconsistent or misleading results.
Below is a summary of recommended starting concentrations and incubation times for various commonly used cell types. It is crucial to note that these are starting points, and further optimization may be required based on experimental observations.
| Cell Type | This compound Concentration (µM) | Incubation Time (minutes) | Temperature (°C) | Notes |
| HeLa | 1 - 5 | 30 - 60 | 37 | HeLa cells generally exhibit robust esterase activity, allowing for relatively short incubation times. |
| SH-SY5Y | 2 - 10 | 45 - 90 | 37 | This neuroblastoma cell line may require a slightly higher concentration and longer incubation to achieve optimal loading, especially after differentiation. |
| Primary Neurons | 1 - 5 | 30 - 60 | 37 | Primary neurons can be more sensitive; start with lower concentrations and shorter incubation times to minimize potential toxicity. |
| Hepatocytes (e.g., HepG2) | 1 - 5 | 20 - 45 | 37 | Liver-derived cells typically have high esterase activity. |
| Lymphocytes | 5 - 10 | 60 - 120 | 37 | Suspension cells like lymphocytes may require higher concentrations and longer incubation periods. |
Experimental Workflow for this compound Loading and Imaging
The following diagram outlines a typical experimental workflow for utilizing this compound to measure intracellular zinc.
Troubleshooting Guide: Conquering Common Challenges
Even with optimized protocols, researchers may encounter issues. This troubleshooting guide addresses common problems in a question-and-answer format.
Q1: I am not seeing any fluorescent signal, or the signal is very weak.
A1: This is a common issue that can stem from several factors:
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Inactive Probe: Ensure your this compound stock solution is fresh and has been stored correctly (at -20°C, protected from light and moisture). Repeated freeze-thaw cycles should be avoided.
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Low Esterase Activity: The cell type you are using may have inherently low esterase activity. Try increasing the incubation time and/or the concentration of this compound.
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Incorrect Filter Sets: Verify that you are using the appropriate excitation and emission filters for ZnAF-2F (Ex/Em ~492/515 nm).
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Cell Health: Unhealthy or dying cells may have compromised esterase function. Ensure your cells are viable and in a healthy state before loading.
Q2: The background fluorescence is too high, making it difficult to discern the signal.
A2: High background can obscure your results. Consider the following solutions:
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Incomplete Washing: Ensure you are thoroughly washing the cells after incubation to remove all extracellular this compound. Increase the number and volume of washes if necessary.
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Autofluorescence: Some cell types exhibit high intrinsic fluorescence. To mitigate this, consider using a phenol red-free medium during the experiment and acquiring images in a channel with lower autofluorescence if possible.
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Probe Concentration: Using too high a concentration of this compound can lead to nonspecific binding and increased background. Try reducing the probe concentration.
Q3: The fluorescence is localized to specific organelles instead of being diffuse in the cytosol.
A3: This phenomenon, known as compartmentalization, can occur if the de-esterified ZnAF-2F is actively transported into organelles like mitochondria or lysosomes.
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Reduce Incubation Time: Shorter incubation times can sometimes minimize compartmentalization.
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Lower Temperature: Performing the incubation at a lower temperature (e.g., room temperature) may slow down active transport processes.
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Alternative Probes: If compartmentalization persists and interferes with your measurement of cytosolic zinc, consider using a different zinc indicator with different chemical properties.
Q4: My cells appear stressed or are dying after loading with this compound.
A4: Phototoxicity and chemical toxicity are potential concerns with any fluorescent probe.
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Reduce Probe Concentration and Incubation Time: Use the lowest effective concentration and the shortest possible incubation time to achieve a good signal.
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Minimize Light Exposure: During imaging, reduce the excitation light intensity and exposure time to minimize phototoxicity.
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Use Antioxidants: In some cases, supplementing the imaging medium with antioxidants like Trolox can help mitigate phototoxic effects.
The Underlying Mechanism: From Non-Fluorescent to Fluorescent
The following diagram illustrates the signaling pathway, or more accurately, the chemical transformation and detection mechanism of this compound.
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for preparing the this compound stock solution? A: High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q: Can I use this compound for ratiometric imaging? A: No, ZnAF-2F is an intensity-based indicator and does not exhibit a spectral shift upon binding to zinc, making it unsuitable for ratiometric measurements.
Q: How does the pH of the medium affect ZnAF-2F fluorescence? A: The fluorescence of the ZnAF-2F zinc complex is stable under neutral and slightly acidic conditions. However, significant deviations from physiological pH can affect the fluorescence intensity.
Q: How does this compound compare to other zinc indicators like FluoZin-3? A: Both are popular zinc indicators, but they have different properties. ZnAF-2F is known for its high sensitivity and low basal fluorescence. FluoZin-3 may exhibit more variable fluorescence intensities between individual cells. The choice between them depends on the specific experimental requirements, such as the expected zinc concentration and the desired signal-to-noise ratio.
By understanding the principles of this compound and diligently optimizing loading conditions for their specific cellular model, researchers can confidently and accurately probe the dynamic roles of intracellular zinc in health and disease.
References
- 1. Improvement and biological applications of fluorescent probes for zinc, ZnAFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular esterase activity as an indicator of endoplasmic reticulum calcium depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective esterase–ester pair for targeting small molecules with cellular specificity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Zinc Measurement Using ZnAF-2F DA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorescent probe ZnAF-2F DA for quantitative zinc (Zn²⁺) measurement.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Probe Handling and Preparation
Q1: How should I prepare and store my this compound stock solution?
A1: this compound is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution, which should be stored at -20°C, protected from light and moisture. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: I'm observing high background fluorescence. What could be the cause and how can I fix it?
A2: High background fluorescence can stem from several factors:
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Incomplete removal of extracellular probe: Ensure thorough washing of cells after loading with this compound to remove any probe that has not entered the cells.
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Autofluorescence: Some cell types or media components can be inherently fluorescent. It is important to include an unstained control sample to measure the baseline autofluorescence.
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Excessive probe concentration: Using too high a concentration of this compound can lead to non-specific binding and increased background. Titrate the probe concentration to find the optimal balance between signal and background.
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Contaminated reagents: Use high-purity reagents and sterile, filtered buffers to avoid introducing fluorescent contaminants.
Cell Loading and Signal Stability
Q3: My cells are not showing a strong fluorescent signal after loading with this compound. What should I do?
A3: Poor signal can be due to inefficient loading or low intracellular zinc levels. Consider the following:
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Optimize loading conditions: Adjust the concentration of this compound and the incubation time. Ensure cells are healthy and at an appropriate confluency.
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Cell permeability: this compound is cell-permeable, but its uptake can vary between cell types. For difficult-to-load cells, a gentle permeabilizing agent might be cautiously tested, though this can impact cellular integrity.
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Esterase activity: The conversion of non-fluorescent this compound to the active, zinc-binding form ZnAF-2F depends on intracellular esterases.[1][2] If esterase activity is low, the signal will be weak.
-
Basal zinc levels: The cells may have very low basal levels of labile zinc. A positive control, such as treating a sample of cells with a known concentration of a zinc ionophore like pyrithione and a low concentration of zinc, can confirm that the probe is working correctly.
Q4: The fluorescent signal is unstable or drops suddenly during my experiment. Why is this happening?
A4: Signal instability can be caused by:
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Photobleaching: Continuous exposure to excitation light can destroy the fluorophore. To mitigate this, reduce the intensity and duration of light exposure by using neutral density filters, minimizing exposure times, and only illuminating the sample during image acquisition.[3][4][5]
-
Cellular stress or death: Experimental conditions that are toxic to the cells can lead to a loss of membrane integrity and leakage of the probe, resulting in a drop in signal. Monitor cell health throughout the experiment.
-
Fluorescence quenching: The presence of certain low molecular weight ligands in the cellular environment can quench the fluorescence of the ZnAF-2F-Zn²⁺ complex.
Calibration and Quantitative Measurement
Q5: How do I perform an in situ calibration to determine intracellular zinc concentrations?
A5: An in situ calibration is crucial for quantitative measurements. The general principle involves determining the minimum (F_min) and maximum (F_max) fluorescence intensities within the cells:
-
Determine F_min: After measuring the baseline fluorescence of your cells loaded with ZnAF-2F, add a cell-permeable heavy metal chelator, such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) or tris(2-pyridylmethyl)amine (TPA), to chelate intracellular zinc and obtain the minimum fluorescence signal.
-
Determine F_max: Following the F_min measurement (or on a separate, parallel sample), treat the cells with a zinc ionophore like pyrithione in the presence of a saturating concentration of extracellular ZnCl₂ to drive zinc into the cells and achieve the maximum fluorescence signal.
-
Calculate [Zn²⁺]: The intracellular zinc concentration can then be calculated using the Grynkiewicz equation: [Zn²⁺] = K_d * [(F - F_min) / (F_max - F)] , where F is the experimental fluorescence, and K_d is the dissociation constant of ZnAF-2F for Zn²⁺.
Q6: Are there any substances that can interfere with the this compound signal?
A6: While ZnAF-2F is highly selective for Zn²⁺ over other biologically abundant cations like Ca²⁺ and Mg²⁺, other transition metals can potentially interfere. Additionally, compounds with overlapping excitation or emission spectra can interfere with the measurement. It is also important to be aware that some low molecular weight cellular metabolites can quench the fluorescence of the ZnAF-2F-Zn²⁺ complex.
Quantitative Data Summary
| Parameter | Value | Source |
| Spectral Properties | ||
| Excitation Wavelength (λex) | ~492 nm | |
| Emission Wavelength (λem) | ~514 nm | |
| Binding Affinity | ||
| Dissociation Constant (K_d) for Zn²⁺ | ~2.7 nM | |
| Fluorescence Enhancement | ||
| Fold-increase upon Zn²⁺ binding | Up to 60-fold |
Experimental Protocols
Protocol 1: Cell Loading with this compound
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. On the day of the experiment, dilute the stock solution to the final working concentration (typically in the low micromolar range, e.g., 1-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Cell Loading: Remove the culture medium from the cells and wash once with the buffer. Add the this compound working solution to the cells and incubate at 37°C for a specified period (e.g., 30-60 minutes).
-
Washing: After incubation, remove the loading solution and wash the cells thoroughly with the buffer at least twice to remove any extracellular probe.
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Imaging: The cells are now ready for fluorescence imaging.
Protocol 2: In Situ Calibration of ZnAF-2F Signal
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Baseline Measurement: After loading the cells with this compound as described above, measure the baseline fluorescence intensity (F_baseline) using a fluorescence microscope or plate reader with the appropriate filter set (e.g., excitation ~490 nm, emission ~515 nm).
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Minimum Fluorescence (F_min): To the cells, add a cell-permeable zinc chelator such as TPEN to a final concentration of 10-50 µM. Incubate for 5-10 minutes and measure the fluorescence intensity. This represents F_min.
-
Maximum Fluorescence (F_max): To a separate set of loaded cells (or the same cells after washing out the chelator, though this is less ideal), add a zinc ionophore such as pyrithione (e.g., 10 µM) along with a saturating concentration of ZnCl₂ (e.g., 100 µM) in the extracellular buffer. Incubate for 5-10 minutes and measure the fluorescence intensity. This represents F_max.
-
Calculation: Use the measured values of F_baseline, F_min, and F_max, along with the K_d of ZnAF-2F, to calculate the intracellular zinc concentration using the Grynkiewicz equation.
Visualizations
Caption: Cellular uptake and activation of this compound.
Caption: Workflow for in situ calibration of the this compound signal.
Caption: General experimental workflow for quantitative zinc measurement.
References
- 1. Improvement and biological applications of fluorescent probes for zinc, ZnAFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZnAF®-2/ ZnAF®-2 DA Zinc ion imaging probe | Goryo Chemical, Inc. [goryochemical.com]
- 3. biocompare.com [biocompare.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
Troubleshooting uneven cell loading with ZnAF-2F DA
Welcome to the technical support center for ZnAF-2F DA, a fluorescent indicator for intracellular zinc. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges associated with uneven cell loading.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (diacetate) is the cell-permeable form of the fluorescent zinc indicator ZnAF-2F. The diacetate groups make the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the diacetate groups, converting it to the cell-impermeant ZnAF-2F.[1][2][3][4] In its active form, ZnAF-2F exhibits a significant increase in fluorescence intensity upon binding to intracellular zinc ions (Zn²⁺), with a 60-fold fluorescence increase observed upon zinc binding.[1] This probe is highly selective for Zn²⁺ over other biologically relevant cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) and maintains stable fluorescence in neutral to slightly acidic conditions.
Q2: Why is my fluorescent signal from this compound weak or absent?
A2: A weak or absent signal can stem from several factors:
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Inadequate dye concentration: The concentration of this compound may be too low for your specific cell type.
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Insufficient incubation time: The cells may not have had enough time to take up the dye and for intracellular esterases to cleave the diacetate groups.
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Low esterase activity: Some cell types exhibit lower intracellular esterase activity, leading to inefficient conversion of this compound to its active form.
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Dye degradation: AM esters are susceptible to hydrolysis. Ensure your stock solution is fresh and properly stored.
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Low intracellular zinc levels: The resting intracellular zinc concentration in your cells may be below the detection limit of the probe.
Q3: What causes uneven fluorescence intensity across my cell population?
A3: Uneven loading is a common issue and can be attributed to:
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Heterogeneous cell population: Different cells within a culture may have varying levels of esterase activity, leading to differential dye loading and fluorescence.
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Cell health and density: Unhealthy or overly confluent cells may exhibit compromised membrane integrity and altered metabolic activity, affecting dye uptake and retention.
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Dye aggregation: this compound is hydrophobic and can form aggregates in aqueous solutions, leading to punctate and uneven staining. The use of a non-ionic detergent like Pluronic F-127 can help to mitigate this.
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Compartmentalization: The dye may be sequestered into intracellular organelles such as mitochondria or lysosomes, resulting in a non-uniform cytosolic signal.
Q4: How can I be sure that the observed fluorescence is specific to intracellular zinc?
A4: To confirm the specificity of the signal, you can perform control experiments:
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Zinc chelation: Treat the cells with a membrane-permeable zinc chelator, such as TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), which should lead to a decrease in fluorescence.
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Zinc supplementation: Conversely, treating cells with a zinc ionophore like pyrithione in the presence of extracellular zinc should increase the intracellular fluorescence.
Troubleshooting Guide: Uneven Cell Loading
This guide provides a systematic approach to diagnosing and resolving issues related to uneven cell loading of this compound.
Problem 1: Heterogeneous Fluorescence Intensity Among Cells
| Possible Cause | Troubleshooting & Optimization |
| Variable Esterase Activity | - Pre-screen different cell lines for their intrinsic esterase activity if possible. - Ensure a consistent cell passage number and growth phase for all experiments, as esterase activity can vary. |
| Uneven Cell Seeding/Health | - Ensure a single-cell suspension before plating to avoid clumps. - Plate cells at an optimal density to avoid over-confluence, which can impact cell health and dye uptake. - Visually inspect cells for morphological signs of stress or death before and after loading. |
| Inconsistent Dye Concentration | - Ensure the this compound stock solution is thoroughly mixed before dilution. - Use a consistent final concentration of the dye across all samples. |
Problem 2: Punctate or Patchy Staining Within Cells
| Possible Cause | Troubleshooting & Optimization |
| Dye Aggregation | - Prepare the this compound working solution immediately before use. - Use a non-ionic detergent like Pluronic F-127 (typically at a final concentration of 0.02-0.04%) to improve dye solubility and dispersion in the loading buffer. - Ensure the DMSO used to prepare the stock solution is of high quality and anhydrous. |
| Compartmentalization | - Reduce the loading temperature (e.g., from 37°C to room temperature or 4°C) to slow down active transport processes that may lead to sequestration in organelles. - Decrease the incubation time to the minimum required for sufficient signal. - Lower the this compound concentration. |
| Incomplete De-esterification | - Increase the incubation time to allow for more complete cleavage of the diacetate groups. - If possible, perform a wash step after loading and incubate the cells in dye-free media for an additional 30 minutes to allow for complete de-esterification. |
Experimental Protocols
Standard Protocol for this compound Loading
This protocol provides a general guideline. Optimal conditions may vary depending on the cell type.
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or plate and allow them to adhere overnight. Ensure the cells are healthy and at an appropriate confluency (typically 50-80%).
-
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO. Store desiccated at -20°C and protected from light.
-
Optional: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare a loading buffer. A common choice is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
-
Loading Procedure:
-
Immediately before use, prepare the working solution of this compound in the loading buffer. A typical starting concentration is 1-5 µM.
-
If using Pluronic F-127: Add an equal volume of the 20% Pluronic F-127 stock solution to the this compound stock solution before diluting it in the loading buffer to achieve a final Pluronic F-127 concentration of 0.02-0.04%.
-
Remove the culture medium from the cells and wash once with the loading buffer.
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Add the this compound working solution to the cells.
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Incubate for 30-60 minutes at 37°C.
-
-
Post-Loading Wash:
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Remove the loading solution and wash the cells 2-3 times with fresh, warm loading buffer to remove extracellular dye.
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Add fresh buffer to the cells for imaging.
-
-
Imaging:
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Image the cells using a fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~490 nm / ~515 nm).
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for using this compound. Note that these are starting points and may require optimization for your specific experimental setup.
| Parameter | Recommended Range | Notes |
| This compound Stock Concentration | 1 - 5 mM in anhydrous DMSO | Prepare fresh and store in small aliquots at -20°C, protected from light and moisture. |
| This compound Working Concentration | 1 - 10 µM | Higher concentrations may be needed for cells with low esterase activity but can increase the risk of artifacts. |
| Pluronic F-127 Final Concentration | 0.02 - 0.04% (w/v) | Aids in dye solubilization and can improve loading efficiency. However, be aware that it can affect cell membrane properties. |
| Incubation Time | 30 - 60 minutes | Longer times may be necessary for complete de-esterification but can also lead to compartmentalization. |
| Incubation Temperature | 25°C - 37°C | Lower temperatures can reduce compartmentalization but may also decrease the rate of dye uptake and de-esterification. |
| Excitation Wavelength | ~490 nm | |
| Emission Wavelength | ~515 nm |
Visualizing Intracellular Zinc Signaling
Intracellular zinc plays a crucial role as a signaling molecule, modulating the activity of various enzymes and transcription factors. The homeostasis of intracellular zinc is tightly regulated by zinc transporters (ZIP and ZnT families) and zinc-binding proteins like metallothioneins.
Caption: Intracellular Zinc Homeostasis and Signaling.
The diagram above illustrates the key components involved in maintaining intracellular zinc levels. ZIP transporters facilitate the influx of zinc into the cytosol, while ZnT transporters are responsible for its efflux. Metallothioneins act as a buffer, binding and releasing zinc to maintain a stable intracellular concentration. Fluctuations in free intracellular zinc can modulate various signaling pathways.
Caption: Troubleshooting Workflow for Uneven this compound Loading.
This workflow provides a logical sequence of steps to troubleshoot uneven cell loading. Starting with an assessment of cell health and dye preparation, it guides the user through optimization of loading parameters to achieve uniform staining.
References
- 1. Improvement and biological applications of fluorescent probes for zinc, ZnAFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, Intracellular Zn2+ probe (CAS 443302-10-1) | Abcam [abcam.com]
- 4. ZnAF®-2/ ZnAF®-2 DA Zinc ion imaging probe | Goryo Chemical, Inc. [goryochemical.com]
The effect of pH on ZnAF-2F DA fluorescence and accuracy
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the ZnAF-2F DA fluorescent probe. The information focuses on the effects of pH on fluorescence and measurement accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a zinc indicator?
This compound (6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}-2',7'-difluorofluorescein diacetate) is a cell-permeable fluorescent probe used to detect intracellular zinc ions (Zn²⁺)[1]. Its mechanism involves several steps:
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Cell Permeation : The diacetyl group (DA) makes the molecule lipid-soluble, allowing it to easily cross the cell membrane[1][2][3][4].
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Intracellular Hydrolysis : Once inside the cell, cytosolic esterases cleave the diacetyl groups, converting this compound into its membrane-impermeable form, ZnAF-2F. This traps the probe within the cell.
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Fluorescence Quenching : In its unbound state, the ZnAF-2F molecule exhibits very low fluorescence. This is due to a process called photoinduced electron transfer (PeT) from the zinc-binding portion of the molecule to the fluorescein fluorophore, which quenches its fluorescence.
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Zinc Binding and Fluorescence : When ZnAF-2F binds to intracellular Zn²⁺, the PeT process is inhibited. This inhibition "turns on" the probe, causing a significant increase in fluorescence intensity (up to 60-fold). The probe is highly selective for Zn²⁺ and does not show fluorescence in the presence of other biologically important cations like Ca²⁺ and Mg²⁺.
Q2: How does pH impact the fluorescence and accuracy of ZnAF-2F?
The Zn²⁺ complex of ZnAF-2F is designed to be stable and provide consistent fluorescence in neutral and slightly acidic conditions. This stability is a key improvement over older-generation probes like ZnAF-1 and ZnAF-2, whose fluorescence decreases below pH 7.0.
The enhanced pH stability of ZnAF-2F is due to the substitution of electron-withdrawing fluorine atoms on the fluorescein structure. This modification lowers the pKa of the phenolic hydroxyl group to 4.9, compared to a pKa of 6.2 for the non-fluorinated version. As a result, ZnAF-2F maintains its fluorescent properties over a wider physiological pH range.
However, extreme changes in extracellular pH can indirectly affect measurements by altering cellular zinc transport. For instance, significant extracellular acidification (pH below 7.0) has been shown to inhibit Zn²⁺ influx into cells, which would be reflected as a smaller change in ZnAF-2F fluorescence. Therefore, maintaining a stable physiological pH in the experimental buffer is crucial for accurate results.
Q3: What are the key quantitative properties of the ZnAF-2F probe?
The performance of ZnAF-2F can be summarized by its key spectral and binding properties.
| Property | Value | Reference |
| Excitation Wavelength (Max) | ~492 nm | |
| Emission Wavelength (Max) | ~515 nm | |
| pKa | 4.9 | |
| Dissociation Constant (Kd) | Nanomolar (nM) range | |
| Fluorescence Increase (upon Zn²⁺ binding) | Up to 60-fold | |
| Quantum Yield (in absence of Zn²⁺) | 0.006 |
Experimental Protocol: Measuring Intracellular Zinc
This protocol provides a general workflow for using this compound to measure changes in intracellular Zn²⁺ in cultured cells.
1. Reagent Preparation
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Stock Solution : Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
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Storage : Store the stock solution at -20°C, protected from light and moisture. The product can be stored for up to 12 months under desiccating conditions.
2. Cell Loading
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Culture cells on a suitable imaging plate (e.g., glass-bottom dish or 96-well plate).
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Remove the culture medium and wash the cells once with a buffered saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) at a physiological pH of ~7.4.
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Prepare a loading buffer by diluting the this compound stock solution into the buffer to a final concentration of 1-10 µM.
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Incubate the cells with the loading buffer for 30-60 minutes at room temperature or 37°C, protected from light. The optimal concentration and time may need to be determined empirically for your cell type.
3. Washing
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Remove the loading buffer and wash the cells two to three times with the fresh buffer to remove any extracellular probe.
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Add fresh buffer to the cells for imaging.
4. Fluorescence Imaging
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Image the cells using a fluorescence microscope, plate reader, or flow cytometer equipped with standard fluorescein (FITC) filter sets.
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Use an excitation wavelength of ~490 nm and collect the emission signal at ~515 nm.
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Acquire a baseline fluorescence reading before introducing any experimental stimuli (e.g., zinc supplements or chelators).
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After adding your stimulus, record the changes in fluorescence intensity over time.
Troubleshooting Guide
Issue: Low or no fluorescence signal is detected after loading.
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Possible Cause 1: Incomplete hydrolysis of this compound. The conversion of this compound to the active ZnAF-2F form depends on intracellular esterase activity. Low esterase activity can result in a poor signal.
-
Solution : Increase the incubation time or temperature (e.g., to 37°C) to promote enzymatic activity. Ensure the cell line is healthy and metabolically active.
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-
Possible Cause 2: Low intracellular free zinc concentration. The baseline concentration of free Zn²⁺ in the cytosol is typically very low. The probe will only fluoresce brightly in response to an increase in this concentration.
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Solution : Use a positive control. After establishing a baseline, add a cell-permeable zinc salt (e.g., ZnCl₂ with a zinc ionophore like pyrithione) to confirm that the probe is responsive.
-
-
Possible Cause 3: Probe degradation. this compound is sensitive to light and moisture.
-
Solution : Prepare fresh dilutions of the probe from the stock solution for each experiment. Store the stock solution properly at -20°C under desiccating conditions.
-
-
Possible Cause 4: Incorrect filter sets.
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Solution : Verify that the excitation and emission filters on your imaging system are appropriate for the spectral properties of ZnAF-2F (Ex/Em: ~492/515 nm).
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Issue: High background fluorescence is observed.
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Possible Cause 1: Incomplete removal of extracellular probe. Residual probe in the medium will contribute to background noise.
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Solution : Increase the number and volume of washes after the loading step. Ensure complete aspiration of the buffer between washes.
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Possible Cause 2: Cellular autofluorescence. Some cell types or media components (like phenol red) can exhibit intrinsic fluorescence.
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Solution : Image a control sample of unloaded cells under the same conditions to determine the level of autofluorescence. If necessary, use a phenol red-free medium during the experiment.
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Issue: Inconsistent or non-reproducible results.
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Possible Cause 1: Fluctuation in experimental pH. Although ZnAF-2F is stable across a range of pH values, variations in buffer pH can alter cellular transport and health, indirectly affecting results.
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Solution : Use a robust, well-calibrated buffer (e.g., HEPES-buffered saline) to maintain a stable pH of ~7.4 throughout the experiment.
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Possible Cause 2: Variability in cell health or density.
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Solution : Use cells from the same passage number and ensure consistent seeding density. Visually inspect cells for morphological signs of stress or death before starting the experiment.
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Visualized Workflows and Mechanisms
The following diagrams illustrate the mechanism of action of this compound and the standard experimental workflow.
Caption: Mechanism of this compound activation within a cell.
Caption: Standard experimental workflow for using this compound.
References
- 1. This compound - CAS-Number 443302-10-1 - Order from Chemodex [chemodex.com]
- 2. Improvement and biological applications of fluorescent probes for zinc, ZnAFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ZnAF®-2/ ZnAF®-2 DA Zinc ion imaging probe | Goryo Chemical, Inc. [goryochemical.com]
Technical Support Center: ZnAF-2F DA Image Acquisition
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for optimal image acquisition with the fluorescent zinc indicator, ZnAF-2F DA.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Zinc-binding Azole Fluorescein-2F Diacetate) is a cell-permeable fluorescent probe used for detecting intracellular zinc ions (Zn²⁺). Its diacetate form allows it to cross the cell membrane. Once inside the cell, cytosolic esterases cleave the diacetate groups, trapping the now cell-impermeable ZnAF-2F.[1][2] In the absence of Zn²⁺, the probe exhibits very low fluorescence. Upon binding to Zn²⁺, its fluorescence intensity increases significantly, allowing for the visualization and quantification of intracellular zinc levels.[1]
Q2: What are the spectral properties of ZnAF-2F?
The spectral properties of the Zn²⁺-bound form of ZnAF-2F are as follows:
| Property | Wavelength (nm) |
| Excitation Maximum | ~492 nm |
| Emission Maximum | ~515 nm |
Q3: What makes ZnAF-2F a good choice for zinc imaging?
ZnAF-2F offers several advantages for intracellular zinc imaging:
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High Specificity: It shows high selectivity for Zn²⁺ over other biologically relevant cations like Ca²⁺ and Mg²⁺.[1]
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High Sensitivity: It has a high affinity for Zn²⁺, with a dissociation constant (Kd) in the nanomolar range, making it suitable for detecting low physiological concentrations of zinc.
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Visible Light Excitation and Emission: Its spectral properties are within the visible range, which helps to minimize cellular damage and autofluorescence that can be caused by UV excitation.[1]
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Good Cell Loading and Retention: The diacetate form allows for efficient loading into cells, and the subsequent cleavage by esterases ensures good retention within the cytosol.
Q4: How should this compound be stored?
This compound should be stored at -20°C, protected from light and moisture. When stored correctly, it is stable for at least two years. For experimental use, it is recommended to prepare a stock solution in anhydrous DMSO and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
II. Troubleshooting Guide
Even with the best protocols, issues can arise during image acquisition. This guide addresses common problems encountered when using this compound and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | Incomplete hydrolysis of this compound: Insufficient esterase activity in the cells. | - Increase the incubation time to allow for complete de-esterification.- Ensure cells are healthy and metabolically active. |
| Low intracellular zinc concentration: The basal zinc level in your cells may be below the detection limit. | - Use a positive control by treating cells with a known zinc ionophore (e.g., pyrithione) and a source of zinc (e.g., ZnCl₂) to confirm the probe is working.- Consider using a zinc chelator (e.g., TPEN) as a negative control. | |
| Incorrect filter set: The excitation and emission filters on the microscope are not optimal for ZnAF-2F. | - Use a standard FITC/GFP filter set, ensuring the excitation wavelength is close to 492 nm and the emission is captured around 515 nm. | |
| Photobleaching: The fluorescent signal is fading rapidly upon exposure to excitation light. | - Reduce the intensity and/or duration of the excitation light.- Use a more sensitive camera to allow for shorter exposure times.- Acquire images at longer intervals if conducting time-lapse experiments. | |
| High Background Fluorescence | Extracellular probe: Incomplete removal of the this compound loading solution. | - Wash the cells thoroughly with a balanced salt solution (e.g., HBSS) after the loading step. |
| Autofluorescence: The cells or the culture medium exhibit inherent fluorescence. | - Use a phenol red-free imaging medium.- Acquire a background image of unstained cells under the same imaging conditions and subtract it from the this compound images. | |
| Probe compartmentalization: The probe is accumulating in organelles instead of being evenly distributed in the cytosol. | - Optimize the loading concentration and incubation time. Lower concentrations and shorter incubation times can sometimes reduce compartmentalization.- Image the cells shortly after the loading and washing steps. | |
| Cellular Toxicity or Morphological Changes | Phototoxicity: The excitation light is causing damage to the cells. | - Minimize the exposure to excitation light by reducing the intensity, duration, and frequency of imaging.- Use a microscope with a more sensitive detector. |
| High probe concentration: The concentration of this compound is too high, leading to cytotoxic effects. | - Perform a concentration titration to determine the lowest effective concentration of the probe for your cell type. | |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the probe is too high. | - Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%). |
III. Experimental Protocols
This section provides a detailed protocol for live-cell imaging of intracellular zinc using this compound.
Protocol: Live-Cell Imaging of Intracellular Zinc with this compound
1. Reagent Preparation:
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This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
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Loading Buffer: A balanced salt solution such as Hanks' Balanced Salt Solution (HBSS) or a phenol red-free cell culture medium is recommended.
2. Cell Preparation:
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Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere and reach the desired confluency.
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Ensure the cells are healthy and in a logarithmic growth phase.
3. Probe Loading:
-
Dilute the this compound stock solution in the loading buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the cell culture medium and wash the cells once with the loading buffer.
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Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
4. Washing:
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After incubation, remove the loading solution and wash the cells 2-3 times with fresh, warm loading buffer to remove any extracellular probe.
5. Image Acquisition:
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Place the imaging dish on the microscope stage. If long-term imaging is planned, use a stage-top incubator to maintain the cells at 37°C and 5% CO₂.
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Excite the cells at ~492 nm and capture the emission at ~515 nm using a suitable fluorescence microscope (e.g., confocal or widefield) equipped with a sensitive camera.
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Optimize the image acquisition settings (e.g., exposure time, laser power) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
6. Data Analysis:
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The fluorescence intensity of the images can be quantified using image analysis software (e.g., ImageJ/Fiji).
-
Changes in intracellular zinc concentration are typically represented as a change in fluorescence intensity over time or in response to a stimulus.
IV. Signaling Pathways and Experimental Workflows
This compound is a valuable tool for investigating the role of zinc in various cellular signaling pathways. Below are diagrams of two key pathways where zinc signaling is implicated.
Zinc-Mediated Activation of ERK/Akt Signaling Pathway
An increase in intracellular zinc can lead to the activation of the ERK and Akt signaling pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: Zinc influx activates Ras, leading to the downstream activation of the MAPK/ERK and PI3K/Akt pathways.
Crosstalk between Zinc and Calcium Signaling
Extracellular zinc can trigger the release of intracellular calcium stores through a G-protein coupled receptor, demonstrating a significant crosstalk between these two important second messengers.
Caption: Extracellular zinc activates GPR39, leading to IP₃-mediated calcium release from the endoplasmic reticulum.
References
How to control for ZnAF-2F DA esterase-dependent activation
Welcome to the technical support center for the fluorescent zinc indicator, ZnAF-2F DA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this compound in your experiments.
Understanding this compound Activation
This compound is a cell-permeable probe used to detect intracellular zinc ions (Zn²⁺). Its fluorescence is dependent on a two-step activation process. First, the diacetate (DA) groups are cleaved by intracellular esterases, converting the non-fluorescent this compound into its membrane-impermeable form, ZnAF-2F. Subsequently, the binding of ZnAF-2F to intracellular Zn²⁺ induces a significant increase in fluorescence intensity. This esterase-dependent activation is a critical factor to control for in your experiments to ensure that observed changes in fluorescence accurately reflect fluctuations in intracellular Zn²⁺ concentration and not variations in esterase activity.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescence signal weak or absent after loading with this compound?
A1: There are several potential reasons for a weak or absent signal:
-
Low Intracellular Esterase Activity: Some cell types have inherently low esterase activity, leading to inefficient cleavage of the diacetate groups and, consequently, poor activation of the probe.
-
Incomplete Hydrolysis: The incubation time may be insufficient for complete de-esterification of the probe.
-
Probe Instability: this compound is susceptible to hydrolysis. Improper storage or handling of the stock solution can lead to its degradation. Ensure the DMSO stock solution is anhydrous and stored at -20°C, protected from light and moisture.
-
Low Intracellular Zinc: The basal intracellular free zinc concentration in your cells may be below the detection limit of ZnAF-2F.
Q2: How can I be sure that the fluorescence changes I observe are due to changes in zinc concentration and not esterase activity?
A2: This is a crucial control. You can perform the following experiments:
-
Use of Zinc Chelators and Ionophores: After your primary experiment, you can validate the zinc-specificity of the signal. Adding a high-affinity zinc chelator, such as TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine), should quench the fluorescence by sequestering intracellular zinc. Conversely, using a zinc ionophore like pyrithione in the presence of extracellular zinc should lead to a maximal fluorescence signal by saturating the intracellular probe with zinc.[1][2][3]
-
Esterase Activity Assay: You can independently measure the esterase activity of your cell type to understand its baseline level. This can be done using a general fluorogenic esterase substrate.
-
Inhibition of Esterases: Pre-treating cells with a general esterase inhibitor can help determine the contribution of esterase activity to the signal. However, this should be done with caution as inhibitors can have off-target effects.
Q3: What are the optimal loading conditions for this compound?
A3: Optimal loading conditions are cell-type dependent and should be determined empirically. A good starting point is to incubate cells with 1-10 µM this compound for 30-60 minutes at 37°C.[1] It is recommended to perform a concentration and time course experiment to find the conditions that yield the brightest signal with the lowest background and minimal cytotoxicity.
Q4: I am observing high background fluorescence. What could be the cause?
A4: High background can result from:
-
Extracellular Hydrolysis: Esterases present in the cell culture serum can cleave this compound extracellularly. The resulting ZnAF-2F is membrane-impermeable and can bind to the cell surface, contributing to background fluorescence. To mitigate this, load cells in serum-free medium.[4]
-
Incomplete Washing: Residual extracellular probe that was not removed during the washing steps can contribute to background. Ensure thorough but gentle washing of the cells after loading.
-
Autofluorescence: Some cell types exhibit significant autofluorescence. An unstained control sample should always be included to determine the level of autofluorescence.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Low intracellular esterase activity. | Extend the incubation time with this compound. Consider a post-loading incubation in probe-free media for 30 minutes to allow for complete de-esterification. |
| Incomplete hydrolysis of the AM ester. | Optimize loading concentration and time. Using too high a concentration can overload the cellular esterase machinery. | |
| Degraded this compound stock solution. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Store aliquots at -20°C and avoid repeated freeze-thaw cycles. | |
| Very low basal intracellular free zinc. | Treat cells with a known zinc source or a zinc ionophore (e.g., pyrithione) as a positive control to confirm the probe is functional. | |
| High Background Fluorescence | Extracellular hydrolysis of this compound by serum esterases. | Load cells in serum-free medium. Wash cells thoroughly with probe-free medium after loading. |
| Incomplete removal of extracellular probe. | Increase the number and volume of washes after the loading step. | |
| Cellular autofluorescence. | Image an unstained control sample to determine the contribution of autofluorescence. If significant, consider using a probe with a different excitation/emission spectrum if possible. | |
| Signal Fades Quickly | Probe leakage from cells. | Lower the incubation temperature during imaging. Some cell types actively extrude fluorescent dyes. |
| Photobleaching. | Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium if imaging fixed cells (note: this compound is primarily for live-cell imaging). | |
| Inconsistent Results Between Experiments | Variable esterase activity. | Ensure consistent cell culture conditions (e.g., cell density, passage number, media composition) as these can influence cellular esterase activity. |
| Inconsistent loading. | Precisely control loading time, temperature, and probe concentration for all samples. |
Experimental Protocols
Protocol 1: Standard Loading of this compound in Adherent Cells
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or serum-free medium).
-
-
Loading:
-
Dilute the this compound stock solution in the loading buffer to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with warm, probe-free loading buffer to remove any extracellular dye.
-
-
De-esterification:
-
Add fresh, warm loading buffer and incubate for an additional 30 minutes at 37°C to allow for complete hydrolysis of the intracellular probe.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for ZnAF-2F (Excitation/Emission ≈ 492/515 nm).
-
Protocol 2: Control for Esterase-Dependent Activation using Zinc Chelator and Ionophore
This protocol should be performed after a baseline fluorescence reading has been established using Protocol 1.
-
Establish Baseline: Acquire baseline fluorescence images of cells loaded with this compound.
-
Minimum Fluorescence (Fmin) Determination:
-
Prepare a stock solution of TPEN in DMSO.
-
Add TPEN to the imaging medium to a final concentration of 20-100 µM.
-
Incubate for 5-10 minutes and acquire images. A significant decrease in fluorescence confirms the signal is zinc-dependent.
-
-
Maximum Fluorescence (Fmax) Determination:
-
Prepare a stock solution of pyrithione in DMSO.
-
Prepare a solution of ZnSO₄ in the imaging medium.
-
To a separate well of loaded cells, add pyrithione (e.g., 10 µM) and a saturating concentration of ZnSO₄ (e.g., 50 µM).
-
Incubate for 5-10 minutes and acquire images. This will represent the maximal fluorescence signal.
-
Visualizing the Workflow
Diagram 1: this compound Activation Pathway
Caption: The activation pathway of this compound within a cell.
Diagram 2: Troubleshooting Workflow for Weak Fluorescence Signal
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Validation of TPEN as a zinc chelator in fluorescence probing of calcium in cells with the indicator Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chelators for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - UK [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: ZnAF-2F DA vs. FluoZin-3 for Intracellular Zinc Detection
For researchers, scientists, and drug development professionals navigating the landscape of intracellular zinc detection, the choice of fluorescent probe is paramount. This guide provides a comprehensive comparison of two widely used green fluorescent zinc indicators, ZnAF-2F DA and FluoZin-3, AM, to facilitate an informed decision for your experimental needs. We present a detailed analysis of their performance characteristics, supported by experimental data and protocols.
This comparison guide delves into the key performance metrics of this compound and FluoZin-3, including their spectral properties, binding affinities, and reported performance in cellular imaging. A critical aspect highlighted is the consideration of signal consistency and subcellular localization, which can significantly impact the interpretation of experimental results.
Quantitative Performance Comparison
The selection of an appropriate fluorescent probe is often dictated by its quantitative characteristics. The table below summarizes the key performance indicators for the active forms of ZnAF-2F and FluoZin-3. Both probes are introduced to cells in their cell-permeant diacetate (DA) or acetoxymethyl (AM) ester forms, respectively, and are subsequently cleaved by intracellular esterases to their active, zinc-sensitive forms.
| Property | ZnAF-2F | FluoZin-3 |
| Excitation Wavelength (λex) | ~492 nm[1] | ~494 nm[2][3] |
| Emission Wavelength (λem) | ~515 nm[1] | ~516 nm |
| Dissociation Constant (Kd) for Zn²⁺ | 2.7 nM - 5.5 nM | 9.1 nM - 15 nM |
| Fluorescence Fold Increase | ~60-fold | >50-fold |
| Quantum Yield (Φ) - unbound | 0.006 | Very low |
| Selectivity | High for Zn²⁺ over Ca²⁺ and Mg²⁺ | High for Zn²⁺ over Ca²⁺ at physiological levels |
| pH Sensitivity | Stable fluorescence in neutral and slightly acidic conditions | pH-independent at pH > 6 |
Experimental Considerations and Performance Insights
While the quantitative data provides a solid foundation for comparison, practical considerations in a cellular context are equally important for robust and reproducible results.
Signal Consistency and Homogeneity: A significant challenge in quantitative fluorescence microscopy is the variability of probe loading and signal intensity across a cell population. Studies have indicated that FluoZin-3 can exhibit high cell-to-cell variability in fluorescence intensity. This variability can complicate the interpretation of results, especially when comparing different experimental conditions. In contrast, while direct comparative data on the signal consistency of ZnAF-2F is less prevalent in the literature, its very low background fluorescence is a desirable characteristic for achieving a high signal-to-noise ratio.
Subcellular Localization: The acetoxymethyl (AM) ester loading method can sometimes lead to probe sequestration in organelles. FluoZin-3 has been reported to localize not only in the cytosol but also in the Golgi apparatus and other vesicular compartments, which can confound the measurement of cytosolic zinc. This non-specific localization may contribute to the observed signal variability. Researchers using FluoZin-3 should perform colocalization studies to verify the probe's distribution within their specific cell type and experimental setup.
Experimental Protocols
Below are detailed protocols for the use of this compound and FluoZin-3, AM for the detection of intracellular zinc.
Protocol 1: Intracellular Zinc Detection with this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium
-
Zinc chelator (e.g., TPEN) for determining minimum fluorescence (Fmin)
-
Zinc ionophore (e.g., Pyrithione) and a saturating concentration of ZnCl₂ for determining maximum fluorescence (Fmax)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or plate and culture until the desired confluency.
-
-
Loading of this compound:
-
Prepare a loading solution by diluting the this compound stock solution to a final concentration of 1-10 µM in HBSS or serum-free medium.
-
To aid in the solubilization of the AM ester, add an equal volume of 20% Pluronic F-127 to the this compound stock solution before diluting it in the loading buffer.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with warm HBSS or medium to remove excess probe.
-
Incubate the cells in fresh HBSS or medium for an additional 30 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~490 nm, Emission: ~515 nm).
-
-
Calibration (Optional but Recommended):
-
To determine the intracellular zinc concentration, a calibration can be performed at the end of the experiment.
-
Fmin: Add a high concentration of a membrane-permeant zinc chelator (e.g., 50-100 µM TPEN) to the cells to chelate all intracellular zinc and measure the minimum fluorescence.
-
Fmax: Subsequently, add a zinc ionophore (e.g., 10 µM pyrithione) followed by a saturating concentration of ZnCl₂ (e.g., 100 µM) to determine the maximum fluorescence signal.
-
Protocol 2: Intracellular Zinc Detection with FluoZin-3, AM
This protocol is adapted from established methods and may require optimization.
Materials:
-
FluoZin-3, AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Balanced salt solution (e.g., Krebs-Ringer buffer) or cell culture medium
-
TPEN for Fmin determination
-
Pyrithione and ZnSO₄ for Fmax determination
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of FluoZin-3, AM in anhydrous DMSO.
-
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or appropriate imaging plates.
-
-
Loading of FluoZin-3, AM:
-
Prepare a loading solution with a final concentration of 1-5 µM FluoZin-3, AM in your desired buffer. The addition of Pluronic F-127 (final concentration 0.02-0.05%) can facilitate loading.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
-
Washing and De-esterification:
-
Wash the cells twice with indicator-free medium or buffer.
-
Incubate for a further 30 minutes to ensure complete de-esterification.
-
-
Imaging:
-
Acquire fluorescence images using appropriate filter sets (Excitation: ~495 nm, Emission: ~520 nm).
-
-
In Situ Calibration:
-
Fmin: Treat cells with a zinc chelator like 50 µM TPEN to establish the baseline fluorescence.
-
Fmax: Subsequently, add a zinc ionophore such as 20 µM pyrithione along with a saturating concentration of zinc (e.g., 100 µM ZnSO₄) to determine the maximal fluorescence.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps for intracellular zinc detection using fluorescent probes.
Caption: Experimental workflow for intracellular zinc detection.
Caption: Mechanism of intracellular zinc detection.
Conclusion
Both this compound and FluoZin-3 are high-affinity fluorescent probes capable of detecting low nanomolar concentrations of intracellular zinc. ZnAF-2F offers a potentially higher signal-to-noise ratio due to its very low basal fluorescence and is reported to have stable fluorescence under physiological pH conditions. FluoZin-3, while widely used, may present challenges related to signal variability and non-specific subcellular localization, necessitating careful validation and control experiments.
The choice between this compound and FluoZin-3 will ultimately depend on the specific requirements of the experiment, the cell type being investigated, and the instrumentation available. For applications demanding high sensitivity and potentially greater signal consistency, this compound presents a strong option. For researchers with established protocols using FluoZin-3, careful characterization of its behavior in their system is crucial for generating reliable and interpretable data.
References
A Head-to-Head Comparison of Small-Molecule Zinc Sensors: ZnAF-2F DA vs. The Field
For researchers in cellular biology, neuroscience, and drug development, the precise measurement of intracellular zinc (Zn²⁺) is crucial for understanding its diverse roles as a signaling molecule and a cofactor for numerous enzymes. Small-molecule fluorescent sensors are indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides an in-depth comparison of the popular zinc sensor, ZnAF-2F DA, with other widely used alternatives: Zinpyr-1, FluoZin-3, and ZP-1.
Mechanism of Action: A Shared Strategy
This compound, like many of its counterparts, is designed for efficient entry into and retention within living cells. The "DA" (diacetate) modification renders the molecule lipophilic, allowing it to passively cross the cell membrane. Once inside the cytosol, ubiquitous intracellular esterases cleave the acetate groups, converting the probe to its active, membrane-impermeable form, ZnAF-2F.[1][2] This "trapping" mechanism ensures that the sensor remains within the cell for imaging. The core sensing mechanism relies on a photoinduced electron transfer (PET) process. In the absence of zinc, the sensor's fluorescence is quenched. Upon binding to Zn²⁺, this quenching is inhibited, leading to a significant increase in fluorescence intensity.
Figure 1. General mechanism of intracellular activation and zinc sensing for diacetate (DA)-modified fluorescent probes.
Quantitative Performance Metrics
The selection of a zinc sensor is heavily dependent on its specific performance characteristics. The ideal sensor should match the expected zinc concentration range of the biological system under investigation. Below is a summary of key quantitative data for this compound and its competitors.
| Parameter | This compound / ZnAF-2F | Zinpyr-1 | FluoZin-3 | ZP-1 |
| Dissociation Constant (Kd) for Zn²⁺ | ~1.5 nM (as ZnAF-2F) | <1 nM | ~15 nM[3] | 0.5 - 1.1 nM |
| Excitation Max (λex) | 492 nm | 515 nm (shifts to 507 nm with Zn²⁺)[1] | 494 nm[4] | 505 nm |
| Emission Max (λem) | 515 nm | 513-558 nm range | 518 nm | 523 nm |
| Quantum Yield (Φ) | 0.006 (apo), increases upon Zn²⁺ binding | ~0.9 (Zn²⁺-bound) | High (unspecified) | ≥ 0.87 (Zn²⁺-bound), ≥ 0.25 (apo) |
| Fluorescence Fold Change | ~60-fold | 3 to 5-fold | >50-fold | ~3-fold |
| Cell Permeability Form | Diacetate (DA) | Acetoxymethyl (AM) ester available | Acetoxymethyl (AM) ester | Cell permeable |
Note: The reported values can vary based on experimental conditions (e.g., pH, buffer composition). Data is compiled from multiple sources for comparison.
Head-to-Head Analysis
This compound stands out for its substantial fluorescence enhancement of approximately 60-fold upon binding zinc, which provides a high dynamic range for detecting changes in intracellular zinc concentrations. Its dissociation constant in the low nanomolar range makes it highly sensitive to resting and slightly elevated cytosolic zinc levels.
Zinpyr-1 offers a very high quantum yield in its zinc-bound state, making it a very bright probe. It has an extremely high affinity for zinc with a sub-nanomolar Kd, which is suitable for detecting very low concentrations of the ion. However, its fluorescence fold change is more modest compared to this compound and FluoZin-3.
FluoZin-3 is another widely used sensor with a high affinity for zinc (Kd of ~15 nM) and a large fluorescence dynamic range of over 50-fold. It is noted for being a brighter alternative to older probes like Zinquin and is well-characterized for its specificity against other divalent cations like Ca²⁺ and Mg²⁺ at physiological concentrations.
ZP-1 (Zinpyr-1) is part of a family of sensors with very high affinity (sub-nanomolar to low nanomolar Kd) and high quantum yields. While its fluorescence turn-on is relatively low (~3-fold), its brightness and high affinity make it a powerful tool for specific applications. The ZP family also includes variants with different affinities, allowing for the selection of a probe tailored to a specific zinc concentration range.
Experimental Protocol: General Guide for Intracellular Zinc Imaging
This protocol provides a general workflow for loading cultured cells with a diacetate (DA) or acetoxymethyl (AM) ester-modified zinc sensor and performing fluorescence microscopy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Selectivity of ZnAF-2F DA in Complex Biological Samples
For researchers and professionals in drug development, the accurate measurement of intracellular zinc (Zn²⁺) is crucial for understanding its role in various physiological and pathological processes. The fluorescent probe ZnAF-2F DA has emerged as a valuable tool for this purpose. This guide provides a comprehensive comparison of this compound's selectivity, performance against alternatives, and detailed experimental protocols to assist in its effective application in complex biological environments.
Performance and Selectivity of ZnAF-2F
This compound is the diacetylated, cell-permeable form of ZnAF-2F. Once inside the cell, it is hydrolyzed by intracellular esterases to the membrane-impermeable ZnAF-2F, which acts as the fluorescent sensor for Zn²⁺.[1] The core of its function lies in its high selectivity for zinc ions over other biologically abundant cations.
Key Performance Characteristics of ZnAF-2F
| Property | Value | Reference |
| Dissociation Constant (Kd) for Zn²⁺ | Nanomolar range | [1] |
| Fluorescence Enhancement upon Zn²⁺ Binding | Up to 60-fold | [1] |
| Excitation Wavelength (Ex) | ~492 nm | |
| Emission Wavelength (Em) | ~515 nm | |
| pH Sensitivity | Stable fluorescence in neutral and slightly acidic conditions | [1] |
Selectivity Profile of ZnAF-2F
-
High Selectivity over Alkaline Earth Metals: ZnAF-2F exhibits negligible fluorescence response to physiologically relevant concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺).[1]
-
Interference from other Transition Metals: Like many fluorescent zinc sensors, ZnAF-2F can be subject to interference from other transition metal ions that have coordination chemistry similar to zinc. Cadmium (Cd²⁺) is a notable interferent. However, the biological relevance of this interference is often minimal due to the very low intracellular concentrations of free cadmium. Other transition metals such as iron (Fe²⁺), manganese (Mn²⁺), and copper (Cu²⁺) can also potentially interact with the sensor, in some cases causing fluorescence quenching.
Comparison with Alternative Zinc Probes
Several other fluorescent probes are available for intracellular zinc detection, with FluoZin-3 and the Zinpyr (ZP) family being the most common. A direct, comprehensive comparative study of the selectivity of ZnAF-2F against these probes under identical conditions is lacking in the literature. However, based on available data for each probe, a qualitative comparison can be made.
| Feature | ZnAF-2F | FluoZin-3 | Zinpyr-1 (ZP1) |
| Reported Kd for Zn²⁺ | Nanomolar range | ~15 nM | ~0.7 nM |
| Selectivity over Ca²⁺/Mg²⁺ | High | High | High |
| Background Fluorescence | Lower than ZP probes | Variable | Higher than ZnAF probes |
| Selectivity for Labile Zn²⁺ | Not explicitly detailed | Responds to labile Zn²⁺ | Highest selectivity for labile Zn²⁺ among tested probes |
A study comparing ZinPyr-1, TSQ, and FluoZin-3 for measuring free zinc in mammary cell lines concluded that ZinPyr-1 was the most suitable for quantification. It is important to note that the performance and selectivity of any fluorescent probe can be influenced by the specific experimental conditions and the biological sample being studied.
Experimental Protocols
In Vitro Selectivity Assay
This protocol outlines the steps to assess the selectivity of a zinc sensor like ZnAF-2F against other metal ions in a controlled environment.
Materials:
-
ZnAF-2F (or other zinc sensor)
-
Stock solutions of ZnCl₂ and salts of other metal ions (e.g., CaCl₂, MgCl₂, FeCl₂, MnCl₂, CuCl₂, CdCl₂)
-
HEPES buffer (or other suitable biological buffer)
-
Fluorometer
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of ZnAF-2F in DMSO and dilute it to the desired final concentration in the assay buffer.
-
Preparation of Metal Ion Solutions: Prepare a series of dilutions for each metal ion to be tested.
-
Fluorescence Measurement:
-
Measure the baseline fluorescence of the sensor solution (F₀).
-
Add a specific concentration of Zn²⁺ to the sensor solution and measure the maximum fluorescence (Fₘₐₓ).
-
To separate wells or cuvettes, add each of the other metal ions at various concentrations to the sensor solution and measure the fluorescence intensity.
-
-
Data Analysis: Calculate the fluorescence enhancement for each metal ion relative to the baseline. Compare the response of the sensor to other metal ions with its response to Zn²⁺.
Measurement of Intracellular Zinc in Cultured Cells using this compound
This protocol provides a general workflow for loading cultured cells with this compound and measuring changes in intracellular zinc.
Materials:
-
Adherent cultured cells in a 96-well plate (or other suitable format)
-
This compound
-
Pluronic F-127 (optional, to aid in dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Preparation of Loading Solution: Prepare a loading solution containing this compound in HBSS. A small amount of Pluronic F-127 can be added to prevent dye aggregation.
-
Cell Loading: Remove the culture medium from the cells and wash with HBSS. Add the this compound loading solution to the cells and incubate at 37°C for 30-60 minutes.
-
Washing: After incubation, remove the loading solution and wash the cells gently with HBSS to remove any extracellular dye.
-
Imaging/Measurement: Add fresh HBSS to the cells. The fluorescence can be measured using a fluorescence microscope for single-cell imaging or a fluorescence plate reader for population-level measurements.
-
Experimental Treatment: To measure changes in intracellular zinc, cells can be treated with zinc supplements, chelators, or other experimental compounds, and the fluorescence can be monitored over time.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows described above.
Caption: In Vitro Selectivity Assay Workflow.
Caption: Intracellular Zinc Measurement Workflow.
References
A Researcher's Guide to Intracellular Zinc Probes: ZnAF-2F DA and Its Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of intracellular zinc detection, this guide offers a comprehensive comparison of the widely used fluorescent probe, ZnAF-2F DA, and its common alternatives. Understanding the limitations and potential artifacts of these tools is paramount for accurate and reproducible experimental outcomes.
This guide provides a detailed analysis of this compound, presenting its performance characteristics alongside those of other popular zinc indicators. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key applications. Furthermore, signaling pathways and experimental workflows are visualized to enhance comprehension.
Performance Comparison of Intracellular Zinc Probes
The selection of an appropriate fluorescent probe is critical for the successful investigation of intracellular zinc dynamics. The following table summarizes the key quantitative parameters of ZnAF-2F and its common alternatives, Zinpyr-1 and FluoZin-3.
| Feature | ZnAF-2F | Zinpyr-1 (ZP1) | FluoZin-3 (FZ3) |
| Dissociation Constant (Kd) for Zn²⁺ | ~2.7 nM to 5.5 nM[1] | ~0.7 nM[2] | ~15 nM[3] |
| Fluorescence Enhancement (upon Zn²⁺ binding) | ~60-fold[1] | ~3-fold[4] | >50-fold |
| Excitation Wavelength (Ex) | ~492 nm | ~515 nm (shifts to 507 nm with Zn²⁺) | ~494 nm |
| Emission Wavelength (Em) | ~515 nm | ~525 nm | ~516 nm |
| Quantum Yield (Φf) | Low in absence of Zn²⁺ (0.006) | Not explicitly stated, but described as bright | Not explicitly stated, but high dynamic range suggests low initial quantum yield |
| Cell Permeability | Diacetate (DA) form is cell-permeable | Cell-permeable without modification | Acetoxymethyl (AM) ester form is cell-permeant |
| pH Sensitivity | Stable fluorescence in neutral and slightly acidic conditions (pKa ~4.9) | Proton-induced background fluorescence can be a limitation | Relatively pH-insensitive in the physiological range |
| Selectivity | High for Zn²⁺ over Ca²⁺ and Mg²⁺ | High for Zn²⁺ over Ca²⁺ and Mg²⁺ | High for Zn²⁺ over Ca²⁺ up to at least 1µM |
Limitations and Potential Artifacts of this compound
While this compound is a powerful tool, researchers must be aware of its inherent limitations to avoid misinterpretation of data.
-
High Affinity and Signal Saturation : With a dissociation constant in the low nanomolar range, ZnAF-2F can become saturated at relatively low intracellular zinc concentrations. This makes it challenging to quantify higher zinc levels or discern subtle changes in regions with abundant free zinc.
-
Photostability and Phototoxicity : Like many fluorescein-based dyes, this compound is susceptible to photobleaching upon prolonged or intense illumination. The excitation light can also induce phototoxicity, potentially altering cellular physiology and leading to experimental artifacts.
-
Interference with Intracellular Components : While generally selective, the probe's fluorescence can potentially be influenced by high concentrations of other transition metals or interactions with intracellular molecules like glutathione (GSH), although some studies suggest newer probes have improved performance in the presence of GSH.
-
Esterase-Dependent Activation : The conversion of the cell-permeable this compound to the active, cell-impermeant ZnAF-2F relies on the activity of intracellular esterases. Variations in esterase activity between cell types or experimental conditions could lead to inconsistent probe loading and fluorescence signals.
Experimental Protocols
General Protocol for Intracellular Zinc Imaging with Fluorescent Probes
This protocol provides a general framework for using cell-permeable zinc probes. Specific concentrations and incubation times should be optimized for each cell type and experimental setup.
Materials:
-
Cell-permeable zinc probe (e.g., this compound, Zinpyr-1, FluoZin-3 AM)
-
Anhydrous DMSO
-
Cultured cells on a suitable imaging plate (e.g., glass-bottom dish)
-
Balanced salt solution (e.g., HBSS or PBS)
-
Optional: Zinc ionophore (e.g., pyrithione) and a zinc source (e.g., ZnCl₂) for positive controls
-
Optional: Zinc chelator (e.g., TPEN) for negative controls
Procedure:
-
Probe Preparation: Prepare a 1-5 mM stock solution of the zinc probe in anhydrous DMSO. Store aliquots at -20°C, protected from light.
-
Cell Preparation: Ensure cells are healthy and adherent to the imaging dish.
-
Probe Loading:
-
Dilute the probe stock solution to a final working concentration (typically 1-10 µM) in a serum-free medium or balanced salt solution.
-
Remove the culture medium from the cells and wash once with the warm balanced salt solution.
-
Add the probe loading solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.
-
-
Wash and De-esterification:
-
Wash the cells 2-3 times with a warm balanced salt solution to remove excess probe.
-
Incubate the cells for an additional 30 minutes in the balanced salt solution to allow for complete de-esterification of AM or DA esters by intracellular esterases.
-
-
Imaging:
-
Acquire fluorescence images using a fluorescence microscope with the appropriate filter set for the chosen probe.
-
To confirm probe responsiveness, a positive control can be performed by adding a zinc ionophore and an external zinc source to increase intracellular zinc, followed by the addition of a zinc chelator to observe a decrease in fluorescence.
-
-
Data Analysis:
-
Define regions of interest (ROIs) and measure the change in fluorescence intensity over time or between different experimental conditions.
-
Specific Protocol Considerations:
-
This compound: A typical working concentration is 1-5 µM with an incubation time of 30-60 minutes.
-
Zinpyr-1: A working concentration of 2.5-10 µM with an incubation time of 10-30 minutes is often used.
-
FluoZin-3 AM: A common working concentration is 5 µM with an incubation time of 30 minutes.
Visualizing Zinc-Related Cellular Processes
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Zinc Signaling in Apoptosis
Zinc ions play a complex role in regulating apoptosis, or programmed cell death. Dysregulation of intracellular zinc homeostasis can either promote or inhibit apoptotic pathways. The following diagram illustrates a simplified model of zinc's involvement in the caspase-dependent apoptotic pathway.
Caption: Simplified signaling pathway of zinc's role in caspase-dependent apoptosis.
Experimental Workflow for Intracellular Zinc Imaging
The following diagram outlines the key steps in a typical experiment designed to measure changes in intracellular zinc using a fluorescent probe.
Caption: A generalized experimental workflow for intracellular zinc imaging.
References
A Comparative Analysis of the ZnAF Family of Fluorescent Probes for Cellular Zinc Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the Zinc-fluorescein (ZnAF) family of fluorescent probes, essential tools for the detection and quantification of intracellular zinc (Zn²⁺). Understanding the nuanced performance of each probe is critical for accurate and reproducible experimental outcomes in cellular biology and drug discovery. This document objectively compares the ZnAF probes against each other and prominent alternatives, supported by experimental data and detailed methodologies.
Introduction to Zinc Fluorescent Probes
Zinc is a crucial second messenger in numerous physiological and pathological processes. Fluorescent probes are indispensable for visualizing and quantifying the dynamics of intracellular zinc pools. The ZnAF family, based on a fluorescein scaffold, is a popular choice due to its ratiometric potential and visible light excitation and emission profiles, which minimize cellular phototoxicity. Their mechanism of action relies on Photoinduced Electron Transfer (PeT), where the fluorescence of the fluorescein core is quenched in the absence of zinc. Upon binding Zn²⁺, the PeT process is inhibited, leading to a significant increase in fluorescence intensity.
Performance Comparison of ZnAF Probes and Alternatives
The selection of an appropriate fluorescent probe hinges on several key performance indicators, including quantum yield (Φ), dissociation constant (Kd), selectivity against other cations, and photostability. The following table summarizes these parameters for the ZnAF family and commonly used alternatives like the Zinpyr (ZP) and FluoZin series.
| Probe | Quantum Yield (Φ) (Zn²⁺-bound) | Dissociation Constant (Kd) | Fold Fluorescence Increase | Selectivity |
| ZnAF-1 | Data not consistently reported | ~1.5 nM | ~50 | High for Zn²⁺ over Ca²⁺, Mg²⁺ |
| ZnAF-2 | ~0.4 | 2.7 nM[1] | ~51[2] | High for Zn²⁺ over Ca²⁺, Mg²⁺ |
| ZnAF-1F | 0.30[3] | <1 nM | ~69[3] | High for Zn²⁺ over Ca²⁺, Mg²⁺[3] |
| ZnAF-2F | 0.38 | <1 nM | ~60 | High for Zn²⁺ over Ca²⁺, Mg²⁺ |
| Zinpyr-1 (ZP-1) | ~0.87 | 0.7 nM | ~3-5 | High for Zn²⁺ over Ca²⁺, Mg²⁺ |
| FluoZin-3 | Data not consistently reported | ~15 nM | >50 | High for Zn²⁺ over Ca²⁺, Mg²⁺ |
Signaling Pathway and Experimental Workflow
The operational principle of the ZnAF probes and their application in live-cell imaging follow a distinct pathway and workflow.
Caption: Mechanism of ZnAF probes and their cellular activation.
The diacetylated form of ZnAF probes (e.g., ZnAF-2 DA) is cell-permeable. Once inside the cell, esterases cleave the acetyl groups, trapping the probe in its active, zinc-sensitive form.
References
A Researcher's Guide to the Quantitative Accuracy of ZnAF-2F DA for Determining Zinc Concentrations
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular zinc (Zn²⁺) is crucial for understanding its diverse roles in cellular physiology and disease. This guide provides an objective comparison of the fluorescent zinc probe ZnAF-2F DA with other common alternatives, supported by experimental data and detailed protocols to aid in the selection and application of the most suitable tool for your research needs.
Introduction to this compound
This compound is a cell-permeable fluorescent sensor designed for the detection of intracellular zinc. As a diacetylated derivative of ZnAF-2F, it can readily cross the cell membrane. Once inside the cell, cytosolic esterases cleave the diacetate groups, converting it to the membrane-impermeable form, ZnAF-2F. This active form of the probe exhibits a significant increase in fluorescence intensity upon binding to Zn²⁺, allowing for the quantification of intracellular zinc concentrations.[1][2]
Mechanism of Action
The operational principle of this compound involves a three-step process: cellular uptake, enzymatic activation, and zinc binding-induced fluorescence. This pathway ensures that the fluorescent signal is localized within the cell and is directly proportional to the intracellular labile zinc concentration.
Caption: Workflow of this compound from cell entry to fluorescence.
Quantitative Comparison of Zinc Probes
The selection of a fluorescent zinc probe is often dictated by its specific photophysical and chemical properties. Below is a comparison of ZnAF-2F with other widely used zinc indicators.
| Property | ZnAF-2F | FluoZin-3 | Zinpyr-1 (ZP1) |
| Dissociation Constant (Kd) for Zn²⁺ | 2.7 nM[2], 5.5 nM[2] | ~15 nM[2] | ~0.7 nM |
| Fluorescence Enhancement (upon Zn²⁺ binding) | ~60-fold | Large response | Not specified |
| Quantum Yield (Φ) of Free Probe | 0.006 | Not specified | Not specified |
| Quantum Yield (Φ) of Zn²⁺-bound Probe | Not specified | Not specified | Not specified |
| Excitation Wavelength (Ex) | ~492 nm | ~495 nm | ~492 nm |
| Emission Wavelength (Em) | ~515 nm | ~516 nm | ~527 nm |
| Cell Permeability | Diacetate form (DA) is permeable | Acetoxymethyl ester form (AM) is permeable | Permeable |
| Selectivity | High for Zn²⁺ over Ca²⁺ and Mg²⁺ | High for Zn²⁺ | High for Zn²⁺ |
Experimental Protocols
General Protocol for Intracellular Zinc Measurement using this compound
This protocol provides a general guideline for measuring changes in intracellular zinc concentrations in cultured cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cultured cells in a suitable format (e.g., 96-well plate, coverslips)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or desired imaging buffer
-
Positive control: A solution containing a zinc salt (e.g., ZnSO₄) and a zinc ionophore (e.g., pyrithione)
-
Negative control: A zinc chelator (e.g., TPEN)
-
Fluorescence microscope or plate reader with appropriate filter sets (Ex/Em: ~492/515 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For imaging, plate cells on glass-bottom dishes or coverslips. For plate reader assays, use a clear-bottom black-walled 96-well plate.
-
Probe Loading:
-
Prepare a working solution of this compound in the imaging buffer. A final concentration of 1-5 µM is a common starting point.
-
Remove the cell culture medium and wash the cells once with the imaging buffer.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in the dark. This allows for de-esterification of the probe.
-
-
Washing: After incubation, wash the cells twice with the imaging buffer to remove excess probe.
-
Imaging/Measurement:
-
Add fresh imaging buffer to the cells.
-
Acquire baseline fluorescence images or readings.
-
Introduce experimental treatments (e.g., drug compounds, stimuli) and record the fluorescence changes over time.
-
At the end of the experiment, add the positive control (e.g., 10 µM ZnSO₄ with 10 µM pyrithione) to determine the maximum fluorescence signal (Fmax).
-
Subsequently, add the negative control (e.g., 50 µM TPEN) to determine the minimum fluorescence signal (Fmin).
-
Data Analysis: The intracellular zinc concentration can be estimated using the following equation, derived from the dissociation constant (Kd) of the probe:
[Zn²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
Where:
-
[Zn²⁺] is the free intracellular zinc concentration.
-
Kd is the dissociation constant of ZnAF-2F for Zn²⁺.
-
F is the experimental fluorescence intensity.
-
Fmin is the minimum fluorescence intensity after adding a chelator.
-
Fmax is the maximum fluorescence intensity after zinc saturation.
Logical Relationship in Quantitative Zinc Measurement
The accurate determination of intracellular zinc concentration is contingent on a series of well-controlled experimental steps and the inherent properties of the fluorescent probe.
Caption: Logical flow for quantitative zinc concentration determination.
Conclusion
This compound is a highly sensitive and selective fluorescent probe for the measurement of intracellular zinc. Its nanomolar dissociation constant makes it particularly well-suited for detecting resting levels and small fluctuations in labile zinc pools. When selecting a zinc probe, researchers should consider the expected zinc concentration in their experimental system and the specific photophysical properties of the available probes. For accurate quantitative measurements, proper experimental controls and calibration are paramount. This guide provides the necessary information to make an informed decision and to design and execute robust experiments for the quantification of intracellular zinc.
References
A Comparative Review of ZnAF-2F DA and Other Fluorescent Probes for Zinc Imaging
For researchers, scientists, and drug development professionals, the accurate detection and quantification of intracellular zinc (Zn²⁺) is crucial for understanding its diverse roles in cellular physiology and disease. This guide provides a comprehensive comparison of the fluorescent zinc probe ZnAF-2F DA with other commonly used zinc imaging techniques, supported by experimental data and detailed protocols.
Introduction to Fluorescent Zinc Probes
Fluorescent probes are indispensable tools for real-time imaging of intracellular zinc dynamics. These small molecules exhibit changes in their fluorescent properties upon binding to Zn²⁺, allowing for the visualization and measurement of zinc concentrations within living cells. An ideal zinc probe should possess high selectivity and sensitivity for Zn²⁺, a substantial fluorescence enhancement upon binding, and appropriate photophysical properties for microscopy. Furthermore, for intracellular applications, probes are often derivatized to be cell-permeable, typically as acetoxymethyl (AM) or diacetate (DA) esters, which are cleaved by intracellular esterases to release the active, cell-impermeant form of the probe.
This compound: A High-Affinity Probe for Intracellular Zinc
This compound is a cell-permeable derivative of the highly specific zinc probe, ZnAF-2F. Structurally, ZnAFs are based on a fluorescein fluorophore linked to a zinc chelator. The diacetate (DA) modification in this compound allows it to readily cross the cell membrane. Once inside the cell, intracellular esterases hydrolyze the acetate groups, converting it to the membrane-impermeant ZnAF-2F, which is then trapped within the cytosol.[1] This active form, ZnAF-2F, exhibits a significant increase in fluorescence intensity upon binding to Zn²⁺.[1]
A key feature of the "F" series of ZnAF probes, including ZnAF-2F, is the presence of fluorine atoms on the fluorescein ring. This modification lowers the pKa of the phenolic hydroxyl group, resulting in stable fluorescence in slightly acidic to neutral environments (pH range of approximately 5.5 to 8.0), which is a significant advantage for studying zinc in various cellular compartments.[2]
Quantitative Comparison of Zinc Imaging Probes
The selection of an appropriate zinc probe depends on the specific experimental requirements, such as the expected zinc concentration and the desired sensitivity. The table below summarizes the key quantitative parameters of ZnAF-2F and other widely used fluorescent zinc probes.
| Probe | Excitation (nm) | Emission (nm) | Dissociation Constant (Kd) | Quantum Yield (Φ) [Zn²⁺-free] | Quantum Yield (Φ) [Zn²⁺-bound] | Fold-Increase in Fluorescence |
| ZnAF-2F | ~492 | ~515 | ~5.5 nM[3] | 0.006[1] | 0.36 | ~60 |
| FluoZin-3 | ~494 | ~516 | ~9.1 - 15 nM | Low | High | >50 |
| ZP1 (Zinpyr-1) | ~507 | ~527 | ~0.7 nM | 0.17 - 0.38 | 0.62 - 0.92 | ~3-5 |
| ZinPyr-1 | ~507 | ~526 | ~0.7 nM | Low | High | High |
Note: The exact values for quantum yield and fold-increase can vary depending on the experimental conditions (e.g., pH, solvent).
Experimental Protocols
General Protocol for Intracellular Zinc Imaging with Fluorescent Probes
This protocol provides a general guideline for imaging intracellular zinc using cell-permeable fluorescent probes like this compound. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cell-permeable zinc probe (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cultured cells on glass-bottom dishes or coverslips
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or imaging buffer
-
Fluorescence microscope with appropriate filter sets
-
(Optional) Zinc ionophore (e.g., pyrithione) and a zinc source (e.g., ZnSO₄) for positive controls
-
(Optional) Zinc chelator (e.g., TPEN) for negative controls
Procedure:
-
Probe Preparation: Prepare a 1-5 mM stock solution of the fluorescent probe in anhydrous DMSO. Store aliquots at -20°C, protected from light.
-
Cell Preparation: Seed cells on a suitable imaging plate or coverslip and allow them to adhere and reach the desired confluency.
-
Probe Loading:
-
Dilute the probe stock solution to a final working concentration (typically 1-10 µM) in a serum-free medium or an appropriate imaging buffer.
-
Remove the culture medium from the cells and wash once with the imaging buffer.
-
Incubate the cells with the probe-containing solution for 30-60 minutes at 37°C. The optimal loading time and concentration should be determined empirically.
-
-
Washing: After incubation, wash the cells two to three times with the imaging buffer to remove excess extracellular probe.
-
Imaging:
-
Mount the cells on the fluorescence microscope.
-
Excite the probe at its optimal excitation wavelength and capture the emission fluorescence.
-
For time-lapse imaging, acquire images at desired intervals.
-
-
Controls (Optional):
-
Positive Control: To confirm the probe's responsiveness to zinc, treat the cells with a zinc ionophore (e.g., 1-10 µM pyrithione) and a zinc source (e.g., 10-100 µM ZnSO₄) to increase intracellular zinc levels.
-
Negative Control: To determine the baseline fluorescence, treat the cells with a membrane-permeable zinc chelator (e.g., 10-50 µM TPEN) to chelate intracellular zinc.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved in using this compound, the following diagrams illustrate its intracellular activation and a typical experimental workflow.
Caption: Intracellular activation pathway of the this compound probe.
Caption: A generalized experimental workflow for intracellular zinc imaging.
Conclusion
This compound stands out as a high-affinity fluorescent probe with excellent properties for imaging intracellular zinc, particularly due to its stable fluorescence in a physiologically relevant pH range. While other probes like FluoZin-3 and the ZP/ZinPyr family offer viable alternatives with varying affinities and photophysical characteristics, the choice of the most suitable probe will always depend on the specific biological question and the experimental context. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their zinc imaging studies.
References
A Comparative Guide to Fluorescent Zinc Probes: Brightness and Photostability of ZnAF-2F DA
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical step in accurately visualizing and quantifying intracellular zinc dynamics. This guide provides an objective comparison of the brightness and photostability of ZnAF-2F DA against other commonly used zinc indicators, namely Zinpyr-1 (ZP-1) and FluoZin-3. The information presented is supported by experimental data to facilitate informed probe selection for your specific research needs.
Brightness: A Tale of Quantum Yield and Extinction Coefficient
The brightness of a fluorescent probe is a crucial parameter, directly influencing the signal-to-noise ratio and the sensitivity of detection. It is determined by the product of two key photophysical properties: the molar extinction coefficient (ε), which measures the efficiency of light absorption at a specific wavelength, and the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence.
Here, we present a comparative summary of the brightness characteristics of ZnAF-2F, Zinpyr-1, and FluoZin-3.
| Probe | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) (Zn²⁺-free) | Quantum Yield (Φ) (Zn²⁺-saturated) | Brightness Increase upon Zn²⁺ Binding |
| ZnAF-2F | ~75,000 (estimated based on fluorescein core) | 0.006[1][2] | ~0.36 (60-fold increase)[1][2] | ~60-fold[1] |
| Zinpyr-1 (ZP-1) | 79,500 - 84,000 | 0.38 - 0.39 | 0.87 - 0.92 | ~2.3-fold |
| FluoZin-3 | 71,143 | Low (not specified) | High (not specified) | Several hundred-fold |
Key Observations:
-
Zinpyr-1 (ZP-1) exhibits the highest quantum yield in its zinc-bound state, making it an exceptionally bright probe.
-
ZnAF-2F demonstrates a remarkable increase in brightness upon zinc binding, offering a high dynamic range for detecting changes in zinc concentration.
-
FluoZin-3 also shows a significant fluorescence enhancement upon binding to zinc, with a reported increase of several hundred-fold.
Photostability: Resisting the Fade
Experimental Protocols
To ensure transparency and reproducibility, we provide detailed methodologies for the key experiments used to determine the brightness and photostability of fluorescent probes.
Determining Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4).
-
Spectrophotometer Measurement: Measure the absorbance of each dilution at the probe's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression curve, according to the equation: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Determining Fluorescence Quantum Yield (Φ)
The relative quantum yield is determined by comparing the fluorescence intensity of the test sample to that of a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and similar excitation and emission properties to the probe being tested (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95).
-
Absorbance Matching: Prepare solutions of the test probe and the standard in the same solvent with identical absorbance values at the same excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the test probe and the standard solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (n_sample / n_standard)²
where I is the integrated fluorescence intensity and n is the refractive index of the solvent.
Assessing Photostability (Photobleaching)
Photostability is assessed by measuring the decrease in fluorescence intensity over time under continuous illumination.
Methodology:
-
Sample Preparation: Prepare a sample of the fluorescent probe in the desired medium (e.g., cells loaded with the probe or a solution of the probe).
-
Microscopy Setup: Mount the sample on a fluorescence microscope equipped with a suitable filter set and a light source.
-
Time-Lapse Imaging: Acquire a series of images at regular intervals while continuously exposing the sample to the excitation light. It is crucial to maintain constant illumination intensity and exposure time throughout the experiment.
-
Data Analysis: Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time-lapse series. Plot the normalized fluorescence intensity against time. The photostability can be quantified by determining the half-life (t₁/₂) of the fluorescence, which is the time it takes for the intensity to decrease to 50% of its initial value.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Workflow for assessing probe photostability.
References
Safety Operating Guide
Proper Disposal and Handling of ZnAF-2F DA: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the fluorescent zinc probe ZnAF-2F DA, adherence to proper disposal and handling procedures is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe management of this compound from initial handling to final disposal.
Key Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 443302-10-1 | Chemodex[1][2] |
| Molecular Weight | 692.66 g/mol | Chemodex[2] |
| Appearance | Yellow powder | Chemodex[2] |
| Solubility | DMSO | Chemodex[2] |
| Excitation Wavelength (λex) | 492 nm (in PBS, with Zn²⁺ and esterase) | Chemodex |
| Emission Wavelength (λem) | 515 nm (in PBS, with Zn²⁺ and esterase) | Chemodex |
| Purity | ≥95% (HPCE) | Chemodex |
| Storage | -20°C, protected from light and moisture | Chemodex |
Immediate Safety and Handling Precautions
Before working with this compound, it is crucial to observe the following safety measures as outlined in the Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat.
-
Ventilation: Handle the powdered form of this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.
-
Avoid Contact: Take measures to prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and consult a physician.
-
Spill Management: In the event of a spill, avoid creating dust. Pick up the spilled material and place it in a suitable, closed container for disposal.
Proper Disposal Procedures for this compound
The disposal of this compound and any associated waste must be conducted in accordance with institutional, local, and national regulations. The primary method of disposal involves professional waste management services.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused or surplus this compound powder in its original container or a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound, including experimental media and wash buffers, should be collected in a designated, leak-proof container labeled as "Hazardous Chemical Waste" and specifying the contents.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and culture plates, should be collected in a designated hazardous waste container.
-
-
Labeling: All waste containers must be clearly and accurately labeled with the chemical name ("this compound") and any other components of the waste stream.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials, pending collection.
-
Professional Disposal: It is imperative to contact a licensed professional waste disposal service to arrange for the collection and disposal of all this compound waste. Do not dispose of this compound down the drain or in regular trash.
-
Contaminated Packaging: The original packaging of this compound should be disposed of as unused product, meaning it should also be handled by a licensed disposal company.
References
Personal protective equipment for handling ZnAF-2F DA
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This document provides immediate, essential safety and logistical information for the handling of ZnAF-2F DA, a cell-permeable fluorescent probe for the detection of intracellular zinc ions (Zn²⁺). Procedural, step-by-step guidance for its operational use and disposal is included to ensure safe and effective experimental outcomes.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, it is imperative to adhere to good industrial hygiene and safety practices.[1] The following personal protective equipment is recommended when handling this compound powder and its solutions:
| PPE Category | Item | Specification |
| Hand Protection | Chemical resistant gloves | Nitrile or butyl rubber gloves should be worn. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[1] |
| Eye/Face Protection | Safety glasses with side-shields | Must conform to EN166 or NIOSH standards.[1] |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect from accidental splashes. |
| Respiratory Protection | Not generally required | If handling large quantities of powder where dust formation is possible, use a particulate respirator. Ensure adequate ventilation.[1] |
Chemical and Physical Properties
Below is a summary of the key quantitative data for this compound.
| Property | Value |
| CAS Number | 443302-10-1[1] |
| Molecular Weight | 692.66 g/mol |
| Appearance | Yellow powder |
| Purity | ≥95% (HPCE) |
| Solubility | Soluble in DMSO |
| Excitation Wavelength (λex) | 492 nm (in PBS with Zn²⁺ and esterase) |
| Emission Wavelength (λem) | 515 nm (in PBS with Zn²⁺ and esterase) |
| Storage | Store at -20°C, protected from light and moisture. |
| Stability | At least 2 years at -20°C. |
Experimental Protocols
This section provides a detailed methodology for the use of this compound in cultured cells for the fluorescent detection of intracellular zinc.
Stock Solution Preparation
-
Warm the Vial : Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Dissolve in DMSO : Add anhydrous dimethyl sulfoxide (DMSO) to the vial to create a 1-10 mM stock solution. For example, to prepare a 5 mM stock solution from 1 mg of this compound, add 304 µL of DMSO.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Cell Staining Protocol
-
Cell Plating : Plate cells on a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate) and culture until they reach the desired confluency.
-
Prepare Staining Solution : Dilute the this compound stock solution in a serum-free medium or an appropriate buffer (e.g., HBSS) to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions.
-
Cell Loading : Remove the culture medium from the cells and wash once with the serum-free medium or buffer.
-
Incubation : Add the staining solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing : After incubation, remove the staining solution and wash the cells two to three times with the serum-free medium or buffer to remove any unloaded probe.
-
Imaging : Add fresh, pre-warmed medium or buffer to the cells. The cells are now ready for imaging using a fluorescence microscope with appropriate filters for the excitation and emission wavelengths of ZnAF-2F.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its use.
Caption: Intracellular activation of the this compound probe.
Caption: Step-by-step experimental workflow for cell staining.
Disposal Plan
Proper disposal of this compound and its solutions is crucial for laboratory safety and environmental protection.
Unused Product
-
Solid Waste : Unused this compound powder should be disposed of as chemical waste. It should be collected in a designated, labeled container for hazardous waste and disposed of through a licensed professional waste disposal service.
-
DMSO Stock Solution : The DMSO stock solution of this compound should be treated as organic solvent waste. It must be collected in a clearly labeled, sealed container for chemical waste. Do not dispose of it down the drain.
Contaminated Materials
-
Liquid Waste : Aqueous solutions used for cell staining and washing that contain residual this compound should be collected as chemical waste. Do not pour them down the sink.
-
Solid Waste : Pipette tips, tubes, gloves, and other disposable materials contaminated with this compound should be collected in a designated hazardous waste container and disposed of according to your institution's guidelines for chemical waste.
Spill Cleanup
-
Minor Spills : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal. Clean the area with soap and water.
-
Personal Protection : Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when cleaning up spills.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
